molecular formula C11H12O3 B7903632 1-Hydroxy-2-indanacetic acid CAS No. 63992-22-3

1-Hydroxy-2-indanacetic acid

Numéro de catalogue: B7903632
Numéro CAS: 63992-22-3
Poids moléculaire: 192.21 g/mol
Clé InChI: YGRMFAVGMGZPOI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Hydroxy-2-indanacetic acid is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Hydroxy-2-indanacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hydroxy-2-indanacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-(1-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-10(13)6-8-5-7-3-1-2-4-9(7)11(8)14/h1-4,8,11,14H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRMFAVGMGZPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50981870
Record name (1-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50981870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63992-22-3
Record name (1-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50981870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 1-Hydroxy-2-indaneacetic Acid: Molecular Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-2-indaneacetic acid is a fascinating organic molecule that holds potential for further exploration in various scientific domains, particularly in the realm of medicinal chemistry and drug development. Its structure, combining a hydroxylated indane core with an acetic acid moiety, presents a unique scaffold for the design of novel therapeutic agents. The indane ring system is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds. The addition of a hydroxyl group and an acetic acid side chain introduces functionalities that can engage in specific interactions with biological targets, potentially modulating their activity. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical considerations for 1-hydroxy-2-indaneacetic acid, serving as a valuable resource for researchers and professionals in the field.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 1-hydroxy-2-indaneacetic acid are summarized in the table below, providing a quick reference for its key molecular and physical properties.

PropertyValueSource
Chemical Name 1-Hydroxy-2-indaneacetic acidNextSDS[1]
CAS Number 63992-22-3NextSDS[1]
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol

The molecular structure of 1-hydroxy-2-indaneacetic acid consists of a bicyclic indane core, where a benzene ring is fused to a five-membered ring. A hydroxyl (-OH) group is attached to the first position of the indane ring, and an acetic acid (-CH₂COOH) group is attached to the second position. This arrangement gives rise to stereoisomers, and the specific stereochemistry can significantly influence its biological activity.

Synthesis and Purification

While a specific, detailed synthesis of 1-hydroxy-2-indaneacetic acid is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established organic chemistry principles and the synthesis of related indanone and acetic acid derivatives. A potential synthetic pathway could involve the following key steps:

  • Formation of an Indanone Precursor: The synthesis could commence with a suitable indanone derivative. The formation of 1-indanones can be achieved through various methods, including the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acids.[2]

  • Introduction of the Acetic Acid Moiety: The acetic acid side chain can be introduced at the 2-position of the indanone ring. This can be accomplished through various methods, such as alkylation of the enolate of 1-indanone with an appropriate electrophile like ethyl bromoacetate, followed by hydrolysis of the ester.

  • Reduction of the Ketone: The ketone at the 1-position of the indanone can be stereoselectively reduced to a hydroxyl group using a reducing agent such as sodium borohydride. The choice of reducing agent and reaction conditions can influence the stereochemical outcome.

  • Purification: The final product would require purification, likely through techniques such as column chromatography or recrystallization to isolate the desired isomer and remove any unreacted starting materials or byproducts.

A generalized workflow for a potential synthesis is depicted in the following diagram:

Synthesis_Workflow Start 1-Indanone Step1 Alkylation with Ethyl Bromoacetate Start->Step1 Intermediate1 Ethyl 2-(1-oxoindan-2-yl)acetate Step1->Intermediate1 Step2 Ester Hydrolysis Intermediate1->Step2 Intermediate2 2-(1-Oxoindan-2-yl)acetic acid Step2->Intermediate2 Step3 Reduction with Sodium Borohydride Intermediate2->Step3 FinalProduct 1-Hydroxy-2-indaneacetic acid Step3->FinalProduct

Caption: A potential synthetic workflow for 1-hydroxy-2-indaneacetic acid.

Structural Elucidation and Analytical Methods

The definitive structural confirmation of 1-hydroxy-2-indaneacetic acid would rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzene ring, the protons on the five-membered ring of the indane core, the methylene protons of the acetic acid side chain, and the hydroxyl proton. The coupling patterns and chemical shifts of the protons on the five-membered ring would be crucial for determining the relative stereochemistry of the hydroxyl and acetic acid groups.

  • ¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing characteristic signals for the aromatic carbons, the carbons of the indane ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum of 1-hydroxy-2-indaneacetic acid is expected to exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3500-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl and carboxylic acid groups. A sharp, strong absorption around 1700 cm⁻¹ would be indicative of the C=O stretching of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry would be employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The molecular ion peak would confirm the molecular formula. The fragmentation pattern can provide further structural information, for instance, by showing the loss of water from the hydroxyl group or the loss of the carboxylic acid moiety.

A general analytical workflow for the characterization of synthesized 1-hydroxy-2-indaneacetic acid is outlined below:

Analytical_Workflow Sample Synthesized Compound Purification Purification (e.g., HPLC, Recrystallization) Sample->Purification Purity_Check Purity Assessment (e.g., HPLC, TLC) Purification->Purity_Check Structural_Elucidation Structural Elucidation Purity_Check->Structural_Elucidation NMR ¹H and ¹³C NMR Structural_Elucidation->NMR IR IR Spectroscopy Structural_Elucidation->IR MS Mass Spectrometry Structural_Elucidation->MS

Caption: A typical analytical workflow for the purification and structural characterization of 1-hydroxy-2-indaneacetic acid.

Potential Applications in Research and Drug Development

While specific biological activities of 1-hydroxy-2-indaneacetic acid are not widely reported, its structural motifs suggest several promising avenues for investigation.

  • Analgesic and Anti-inflammatory Agents: The indane scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The acetic acid moiety is also a common feature of many NSAIDs. Therefore, 1-hydroxy-2-indaneacetic acid could be investigated for its potential analgesic and anti-inflammatory properties. For instance, studies on related benzoic acid derivatives have shown analgesic activity.[3]

  • Enzyme Inhibitors: The hydroxamic acid functionality, which is structurally related to the carboxylic acid group in the target molecule, is a well-known zinc-binding group and is found in many enzyme inhibitors, including histone deacetylase (HDAC) inhibitors used in cancer therapy.[4][5] The ability of the carboxylic acid and hydroxyl groups in 1-hydroxy-2-indaneacetic acid to chelate metal ions could make it a candidate for inhibiting metalloenzymes.

  • Scaffold for Drug Discovery: The unique three-dimensional structure of 1-hydroxy-2-indaneacetic acid makes it an attractive scaffold for the development of new chemical entities. The hydroxyl and carboxylic acid groups provide handles for further chemical modification, allowing for the generation of a library of derivatives with diverse pharmacological profiles.

Conclusion

1-Hydroxy-2-indaneacetic acid is a molecule with a rich chemical structure that warrants further investigation. This guide has provided a comprehensive overview of its molecular properties, a plausible synthetic strategy, and the analytical methods required for its characterization. The potential for this compound and its derivatives to exhibit interesting biological activities makes it a compelling target for researchers in medicinal chemistry and drug discovery. The insights and methodologies presented herein are intended to facilitate and inspire future research into this promising chemical entity.

References

  • NextSDS. 1-HYDROXY-2-INDANACETIC ACID — Chemical Substance Information. [Link]

  • Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • PubMed. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. [Link]

  • PMC. Molecular docking and ADMET analysis of hydroxamic acids as HDAC2 inhibitors. [Link]

  • UniCA IRIS. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. [Link]

Sources

The Pharmacological Scaffold of 1-Hydroxy-2-Indanacetic Acid: Mechanisms, Pathways, and Applications in Neurotherapeutics and Inflammation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Hydroxy-2-indanacetic acid (1-HIAA, CAS: 63992-22-3) is a highly specialized bicyclic compound that serves as a foundational scaffold in medicinal chemistry and neuropharmacology[1][2]. Rather than acting as a standalone therapeutic agent, 1-HIAA is the critical precursor for synthesizing complex polycyclic systems—most notably the indenopyrroles and trioxyindenopyrroles (e.g., Eboracin)[3][4]. This whitepaper dissects the biological pathways modulated by 1-HIAA derivatives, focusing on their mechanisms of action in voltage-gated sodium channel (VGSC) stabilization and cyclooxygenase (COX) inhibition, while providing self-validating experimental workflows for researchers in drug development.

Chemical Foundation and Scaffold Significance

The structural architecture of 1-HIAA features a rigid, lipophilic indane core functionalized with a hydroxyl group at position 1 and an acetic acid moiety at position 2. This specific spatial arrangement is chemically primed for cyclization and condensation reactions. When subjected to multi-component reactions, the 1-HIAA scaffold seamlessly converts into indeno[1,2-b]pyrroles[5]. The resulting derivatives inherit the lipophilic indane core, which is essential for penetrating the blood-brain barrier (BBB) and docking into the hydrophobic binding pockets of transmembrane proteins.

Neuropharmacological Mechanism of Action: The Anticonvulsant Pathway

The primary biological pathway influenced by 1-HIAA derivatives is the stabilization of neuronal excitability. Compounds like Eboracin, derived directly from the 1-HIAA scaffold, act as potent anticonvulsants[6][7].

  • Target Interaction: Similar to the classical antiepileptic drug phenytoin, 1-HIAA-derived indenopyrroles bind preferentially to the inactive state of Voltage-Gated Sodium Channels (VGSCs). The rigid indane core ensures optimal spatial alignment within the channel's binding pocket.

  • Pathway Modulation: By delaying the recovery of VGSCs from their inactivated state, these derivatives prevent the high-frequency repetitive firing of action potentials without disrupting normal baseline neuronal activity. This mechanism effectively blocks the propagation of seizure discharges, manifesting as the complete suppression of the tonic phase in pentylenetetrazol (PTZ)-induced, audiogenic, and electroshock seizure models[6].

VGSC_Pathway HIAA 1-HIAA Scaffold (Precursor) Eboracin Indenopyrrole Derivative (e.g., Eboracin) HIAA->Eboracin Cyclization/ Condensation VGSC Voltage-Gated Sodium Channels (VGSCs) Eboracin->VGSC Binds to Inactive State ActionPotential High-Frequency Action Potentials VGSC->ActionPotential Blocks Na+ Influx Seizure Seizure Propagation (PTZ/Electroshock) ActionPotential->Seizure Prevents Inhibition Seizure Inhibition (Tonic Phase Blockade) Seizure->Inhibition Results in

Fig 1. Neuromodulatory pathway of 1-HIAA derivatives on voltage-gated sodium channels.

Anti-Inflammatory Pathways

Beyond neuropharmacology, the 1-HIAA scaffold is converted into tetrahydroindeno[1,2-b]pyrrole-3-carboxylates, which demonstrate significant anti-inflammatory and antioxidant properties[5].

  • Mechanism: These derivatives act as competitive inhibitors within the arachidonic acid cascade, specifically targeting Cyclooxygenase (COX) enzymes. The cyclized derivatives mimic the binding of endogenous substrates, thereby reducing prostaglandin (PGE2) synthesis. This effectively mitigates localized inflammation, as proven in carrageenan-induced paw edema models[5].

AntiInflammatory HIAA_Deriv Tetrahydroindeno[1,2-b]pyrroles (1-HIAA Derived) COX Cyclooxygenase (COX) Enzymes HIAA_Deriv->COX Competitive Inhibition Edema Carrageenan-Induced Paw Edema HIAA_Deriv->Edema Reduces Inflammation Arachidonic Arachidonic Acid Cascade Arachidonic->COX Substrate Prostaglandins Prostaglandin Synthesis (PGE2) COX->Prostaglandins Catalyzes Prostaglandins->Edema Induces

Fig 2. Anti-inflammatory mechanism of 1-HIAA derivatives via COX inhibition.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and internal controls.

Protocol A: Synthesis and Validation of 1-HIAA Bioactive Derivatives

Causality & Self-Validation: The transformation of 1-HIAA into an active indenopyrrole requires precise cyclization. We utilize a one-pot multicomponent reaction catalyzed by ceric ammonium nitrate (CAN). The protocol is self-validating via 13 C-NMR; the chemical shift of the newly formed pyrrole carbons confirms successful ring closure before any biological assay is attempted.

  • Preparation: Dissolve 1-HIAA (1.0 eq) and the corresponding 1,3-dicarbonyl compound (1.0 eq) in absolute ethanol.

  • Catalysis: Add 10 mol% CAN. Reasoning: CAN acts as a single-electron oxidant, facilitating the radical-mediated cyclization essential for forming the indeno[1,2-b]pyrrole core.

  • Reaction: Reflux the mixture at 80°C for 4-6 hours. Monitor progression via TLC (Hexane:EtOAc 7:3).

  • Purification: Quench the reaction with distilled water, extract with ethyl acetate, and purify the organic layer via silica gel column chromatography.

  • Structural Validation: Confirm the structure using IR (verifying the disappearance of the broad -OH stretch of the acetic acid and appearance of the pyrrole -NH stretch at ~3142 cm⁻¹) and 13 C-NMR (confirming pyrrole carbons at 114-120 ppm).

Protocol B: In Vivo Anticonvulsant Screening (PTZ-Kindled Seizure Model)

Causality & Self-Validation: Pentylenetetrazol (PTZ) is a GABA-A receptor antagonist. Using PTZ allows researchers to evaluate if the 1-HIAA derivative can overcome severe chemically induced depolarization downstream at the VGSCs. The inclusion of a vehicle control (to confirm PTZ efficacy) and a phenytoin positive control (to benchmark VGSC modulation) ensures the system is internally validated.

  • Subject Preparation: Acclimate adult male Swiss albino mice (20-25g) for 7 days. Divide into cohorts of 6 (Vehicle, Phenytoin 10 mg/kg, 1-HIAA Derivative 30 mg/kg, 1-HIAA Derivative 100 mg/kg).

  • Pre-treatment: Administer the test compounds intraperitoneally (i.p.) suspended in 0.5% Carboxymethyl Cellulose (CMC). Reasoning: i.p. administration bypasses initial gastrointestinal absorption variability, ensuring consistent systemic exposure.

  • Incubation: Wait 30 minutes to allow the lipophilic compound to cross the blood-brain barrier.

  • Challenge: Administer PTZ (85 mg/kg, s.c.) to all groups.

  • Observation & Scoring: Monitor subjects for 30 minutes. Record the latency to the first myoclonic jerk and the presence/absence of the tonic hindlimb extension (THE).

  • Data Analysis: Calculate the ED 50​ based on the quantal response (protection against THE) using probit analysis.

Exp_Workflow Synthesis 1. Scaffold Synthesis (1-HIAA -> Indenopyrrole) Validation 2. Structural Validation (IR, 13C-NMR, MS) Synthesis->Validation Purified Compound InVivo 3. In Vivo Screening (PTZ Model / Paw Edema) Validation->InVivo Verified Structure Data 4. Data Analysis (ED50 Calculation) InVivo->Data Phenotypic Response Data->Synthesis Iterative Refinement

Fig 3. Self-validating experimental workflow for 1-HIAA derivative screening.

Quantitative Data Summaries

The following tables summarize the established efficacy of 1-HIAA derivatives in validated biological models.

Table 1: Comparative Anticonvulsant Efficacy in Murine Models

Compound / ScaffoldSeizure ModelED 50​ (mg/kg)Mechanism / Target
Eboracin (1-HIAA Derivative)PTZ-Induced (Tonic Phase)28 - 35VGSC Stabilization
Eboracin (1-HIAA Derivative)Electroshock40 - 150 (Complete Inhibition)VGSC Stabilization
Phenytoin (Positive Control)Electroshock~10VGSC Stabilization

Table 2: Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

Treatment GroupDose (mg/kg)Edema Inhibition (%)Pathway Targeted
1-HIAA Derivative (Compound 4a)100~65%COX/LOX Inhibition
1-HIAA Derivative (Compound 4c)100~72%COX/LOX Inhibition
Ibuprofen (Reference Control)100~75%Non-selective COX
Vehicle (Negative Control)N/A0%Baseline

References

  • [1] Title: 1-HYDROXY-2-INDANACETIC ACID — Chemical Substance Information. Source: nextsds.com. URL:

  • [2] Title: 2-(1-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid. Source: molport.com. URL:

  • [3] Title: eboracin | 57310-23-3. Source: chemicalbook.com. URL:

  • [5] Title: Environmentally Benign Synthesis of Tetrahydroindeno[1,2-b]Pyrrole-3-carboxylate Derivatives as Potential Antiinflammatory Agent. Source: ijpsonline.com. URL:

  • [6] Title: Nithiananda Chatterjie Ph.D. New York State Institute for Basic Research in Developmental Disabilities. Source: researchgate.net. URL:

  • [4] Title: eboracin | 57310-23-3. Source: chemicalbook.com. URL:

  • [7] Title: Effects of electrical stimulation of the lateral cerebellar nucleus on PTZ-kindled seizures. Source: researchgate.net. URL:

Sources

Comprehensive Material Safety Data Sheet (MSDS) and Toxicological Profile of 1-Hydroxy-2-indanacetic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery and chemical scale-up, I approach the handling of synthetic intermediates not merely as a regulatory requirement, but as a foundational pillar of assay integrity and laboratory safety. 1-Hydroxy-2-indanacetic acid (CAS: 63992-22-3) is a bicyclic organic compound featuring a lipophilic indane core substituted with a hydroxyl group and an acetic acid moiety[1]. It serves as a critical synthon in the development of complex indane-based pharmacophores, which are frequently explored for their analgesic, anti-inflammatory, and insecticidal properties ()[2].

Because 1-hydroxy-2-indanacetic acid (1-HIA) is primarily an intermediate rather than a final commercial therapeutic, exhaustive chronic in vivo toxicity data is sparse. Therefore, this guide synthesizes predictive toxicology, structural read-across from similar organic acids, and rigorous in vitro methodologies to provide a self-validating framework for its safe handling and experimental application.

Physicochemical Properties & Structural Analysis

Understanding the structure of a molecule is the first step in predicting its behavior in both biological systems and the physical environment. The indane core provides significant lipophilicity, allowing the molecule to partition into lipid bilayers, while the acetic acid and hydroxyl groups offer hydrogen-bonding capabilities that dictate its solubility and reactivity.

Table 1: Core Physicochemical Parameters
ParameterValueScientific Significance & Causality
CAS Number 63992-22-3Unique identifier for regulatory tracking and procurement[1].
Molecular Formula C11H12O3Defines the atomic composition, indicating a moderately sized organic acid[1].
Molecular Weight 192.21 g/mol Low molecular weight (<500 Da) ensures high potential for cellular membrane permeation[1].
SMILES OC1C(CC(O)=O)Cc2ccccc12Defines the spatial arrangement; crucial for in silico docking and predictive toxicology[1].
Functional Groups Hydroxyl (-OH), Carboxyl (-COOH)Facilitates target enzyme binding and dictates the localized acidic pH upon dissolution.

Toxicological Profile & Mechanistic Pathways

Based on structural alerts and the behavior of homologous indane-acetic acid derivatives, 1-HIA primarily acts as a localized irritant. The mechanism of toxicity is driven by the molecule's ability to cross cellular membranes (due to the indane ring) and subsequently lower intracellular pH or undergo acylation reactions with biological nucleophiles ()[3].

MechanisticPathway Indane 1-Hydroxy-2-indanacetic acid (Lipophilic Acid) Membrane Cell Membrane Permeation Indane->Membrane Driven by Indane Core Intracellular Intracellular Accumulation (pH Shift / Acylation) Membrane->Intracellular Cytosolic Entry Stress Cellular Stress Response (Oxidative Stress / Irritation) Intracellular->Stress Threshold Exceeded

Figure 1: Proposed mechanistic pathway of cellular irritation by indane-acetic acid derivatives.

Table 2: Predictive Toxicological Thresholds (GHS Read-Across)
Hazard ClassGHS CategoryMechanistic Rationale
Skin Irritation Category 2 (H315)The acidic nature of the carboxyl group disrupts local epidermal pH, causing protein denaturation.
Eye Irritation Category 2A (H319)Direct contact with the cornea leads to rapid localized irritation and potential tissue damage.
Respiratory Toxicity STOT SE 3 (H335)Inhalation of fine powders can trigger Schiff base or acylation reactions in the respiratory tract[3].

Material Safety Data Sheet (MSDS) Core Parameters

To maintain a self-validating safety culture, laboratory protocols must include built-in verification steps. The following MSDS guidelines for 1-HIA incorporate these principles ()[4].

Protocol 1: Self-Validating Spill Neutralization Workflow
  • Objective: Safely neutralize and clean up 1-HIA powder or solution spills.

  • Self-Validating System: The use of a color-indicating neutralizer provides immediate, visual confirmation that the acidic hazard has been entirely mitigated, removing human guesswork from the safety equation.

Step-by-Step Methodology:

  • Isolation & PPE: Don chemical-resistant nitrile gloves, safety goggles, and a lab coat.

    • Causality: Prevents dermal and ocular exposure to the lipophilic irritant.

  • Containment: Surround the spill with an inert absorbent (e.g., vermiculite) if in solution, or gently cover if in powder form to prevent aerosolization.

  • Neutralization (The Validation Step): Apply a solid acid neutralizer containing a pH indicator (e.g., sodium bicarbonate mixed with bromothymol blue) directly to the spill.

    • Causality: The basic bicarbonate reacts with the acetic acid moiety to form a benign sodium salt. The color shift from yellow (acidic) to blue/green (neutral) visually validates that the reaction is complete and the area is safe.

  • Collection: Sweep the neutralized material using a non-sparking tool and dispose of it in a designated hazardous waste container.

Experimental Workflows

When evaluating indane derivatives for downstream drug development, establishing their baseline cytotoxicity is paramount.

Protocol 2: High-Throughput In Vitro Toxicity Screening (MTT Assay)
  • Objective: Assess the acute cytotoxicity of 1-HIA on hepatic cell lines.

  • Self-Validating System: The inclusion of a vehicle control (0.5% DMSO) establishes the baseline, while a positive control (0.1% Triton X-100) confirms the assay's dynamic range and proves the cells are responsive to toxic insults.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate and incubate overnight at 37°C in 5% CO₂.

    • Causality: HepG2 cells retain basal xenobiotic metabolism, making them an ideal model for evaluating the hepatotoxic potential of novel organic intermediates.

  • Compound Exposure: Treat cells with 1-HIA at concentrations ranging from 0.1 to 1000 µM for 24 hours. Ensure the final DMSO concentration remains below 0.5%.

    • Causality: Keeping the vehicle concentration low prevents DMSO-induced cytotoxicity, ensuring that any observed cell death is strictly mediated by the indane derivative.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Causality: Active mitochondrial reductases in living cells cleave the tetrazolium ring, producing insoluble purple formazan. This directly links metabolic viability to a quantifiable physical readout.

  • Solubilization & Readout: Carefully aspirate the media, dissolve the formazan crystals in 100 µL of pure DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression.

ToxicityWorkflow A Compound Preparation (DMSO Vehicle) C Exposure (24h - 72h) A->C Dosing B Cell Culture (HepG2 Cells) B->C Seeding D MTT Assay (Cell Viability) C->D Viability Check E LC-MS/MS (Metabolite Profiling) C->E Aliquot Sampling

Figure 2: High-throughput in vitro toxicity screening workflow for indane derivatives.

References

  • Molport Database. "2-(1-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid (CAS: 63992-22-3)." Molport. URL:[Link]

  • NextSDS Chemical Substance Information. "1-HYDROXY-2-INDANACETIC ACID." NextSDS. URL: [Link]

  • Enoch, S. J., et al. "Development of Mechanism-Based Structural Alerts for Respiratory Sensitization Hazard Identification." Chemical Research in Toxicology, ACS Publications, 2012. URL:[Link]

  • Wang, Y., et al. "Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs." Molecules, MDPI, 2024. URL:[Link]

Sources

Discovery and Historical Synthesis Routes of 1-Hydroxy-2-Indaneacetic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indane scaffold is a privileged structure in medicinal chemistry and agrochemical development. Specifically, 1-hydroxy-2-indaneacetic acid (1-HIAA) [CAS: 63992-22-3] represents a highly versatile, conformationally restricted bicyclic building block. By locking an acetic acid side chain and a hydroxyl pharmacophore onto a rigid indane core, this molecule provides unique spatial geometries for receptor binding and enzyme inhibition. This technical whitepaper explores the historical discovery, retrosynthetic logic, and validated synthetic protocols for 1-HIAA, providing drug development professionals with a robust framework for utilizing this intermediate.

Pharmacophoric Significance & Historical Context

The exploration of indane-acetic acids gained significant momentum during the 1960s and 1970s, an era dominated by the discovery of non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin and sulindac. Researchers recognized that restricting the conformational freedom of the acetic acid side chain could drastically enhance target selectivity (e.g., COX-1 vs. COX-2 inhibition).

1-HIAA emerged as a critical intermediate because it offers dual functionalization:

  • The C2-Acetic Acid Moiety: Acts as the primary binding anchor (often via salt bridges with arginine residues in target proteins).

  • The C1-Hydroxyl Group: Serves as a secondary hydrogen-bonding site or a synthetic handle for further derivatization (e.g., dehydration to form indene-2-acetic acid, or esterification to create prodrugs).

Historically, this scaffold has also been pivotal in the total synthesis of strigolactones (such as the synthetic analog GR24), which are vital plant hormones that regulate branching and symbiotic interactions [2].

DrugDesign Core 1-Hydroxy-2-indaneacetic acid (Core Scaffold) Prop1 C1-Hydroxyl Group Core->Prop1 Prop2 C2-Acetic Acid Core->Prop2 Prop3 Indane Ring Core->Prop3 Func1 H-Bonding / Esterification (Prodrug formation) Prop1->Func1 Func2 Receptor Binding / Salt formation (Pharmacophore) Prop2->Func2 Func3 Conformational Rigidity (Lipophilic anchor) Prop3->Func3

Figure 1: Pharmacophoric deconstruction and logical application of the 1-HIAA scaffold.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of 1-HIAA requires precise control over the stereocenters at C1 and C2. The most reliable retrosynthetic disconnection traces back to 1-indanone .

The Causality of Reagent Selection

To install the C2-acetic acid group, direct alkylation of the 1-indanone enolate with ethyl bromoacetate is possible but often suffers from over-alkylation and requires cryogenic conditions (LDA at -78°C).

Conversely, the Knoevenagel condensation with glyoxylic acid is thermodynamically driven and highly scalable [3]. The methylene protons at C2 of 1-indanone are highly acidic. Condensation with glyoxylic acid yields an exocyclic double bond, forming 2-(1-oxo-1,3-dihydro-2H-inden-2-ylidene)acetic acid.

Stereochemical Control during Reduction: The reduction of the intermediate 1-oxo-2-indaneacetic acid to 1-HIAA is a masterclass in substrate-directed stereocontrol. Sodium borohydride ( NaBH4​ ) is selected over Lithium Aluminum Hydride ( LiAlH4​ ) because NaBH4​ chemoselectively reduces the ketone without reducing the carboxylic acid. Mechanistically, the bulky C2-acetic acid group adopts a pseudo-equatorial position to minimize steric clash with the aromatic ring. This sterically shields one face of the indane ring. Consequently, the hydride from NaBH4​ attacks the C1 carbonyl from the least hindered (opposite) face, pushing the resulting hydroxyl group to the same side as the acetic acid moiety. This reliably yields the cis-diastereomer as the major kinetic and thermodynamic product [1].

Validated Synthetic Workflows

Route A: The Knoevenagel-Hydrogenation Sequence (Industrial Standard)

This route is favored for scale-up due to the avoidance of cryogenic temperatures and the ease of intermediate purification via precipitation [2].

SynthWorkflow A 1-Indanone + Glyoxylic Acid B Aldol Condensation (NaOH, H2O) A->B C 1-Oxo-inden-2-ylidene acetic acid B->C -H2O D Hydrogenation (H2, Pd/C) C->D E 1-Oxo-2-indaneacetic acid D->E C=C reduction F Ketone Reduction (NaBH4, EtOH) E->F G 1-Hydroxy-2-indaneacetic acid (Target) F->G C=O reduction

Figure 2: Industrial Knoevenagel-Hydrogenation synthetic workflow for 1-hydroxy-2-indaneacetic acid.

Step-by-Step Methodology:
  • Aldol Condensation:

    • Protocol: Dissolve 1-indanone (1.0 eq) and glyoxylic acid monohydrate (1.2 eq) in a 10% aqueous NaOH solution. Stir at room temperature for 12 hours.

    • Self-Validation: The reaction progress is visually indicated by the precipitation of the sodium salt of the product. Acidify the mixture with 2M HCl to pH 2. Filter the yellow precipitate, 2-(1-oxo-1,3-dihydro-2H-inden-2-ylidene)acetic acid, and wash with cold water.

  • Catalytic Hydrogenation:

    • Protocol: Dissolve the intermediate in ethyl acetate. Add 10% Pd/C (0.05 eq). Stir under a hydrogen atmosphere (1 atm) at room temperature until hydrogen uptake ceases (approx. 4 hours).

    • Causality: Standard 1 atm H2​ selectively reduces the conjugated exocyclic alkene without touching the aromatic ring or the ketone.

    • Self-Validation: Filter through a Celite pad to remove the catalyst. Evaporate the solvent to yield 1-oxo-2-indaneacetic acid as an off-white solid.

  • Stereoselective Ketone Reduction:

    • Protocol: Dissolve 1-oxo-2-indaneacetic acid in absolute ethanol and cool to 0°C. Slowly add NaBH4​ (1.5 eq) in portions to manage hydrogen evolution. Stir for 2 hours, allowing the mixture to warm to room temperature.

    • Workup: Quench carefully with 1M HCl to destroy excess hydride and protonate the carboxylate. Extract with ethyl acetate, dry over MgSO4​ , and concentrate in vacuo to yield cis-1-hydroxy-2-indaneacetic acid .

Route B: The Enolate Alkylation Approach (Discovery Scale)

Used primarily in early-stage discovery when rapid access to various ester derivatives is required.

Step-by-Step Methodology:
  • Enolate Formation & Alkylation:

    • Protocol: Cool a solution of diisopropylamine (1.1 eq) in anhydrous THF to -78°C under nitrogen. Add n-BuLi (1.1 eq) to form LDA. After 30 mins, add 1-indanone (1.0 eq) dropwise. Stir for 1 hour to ensure complete enolization. Add ethyl bromoacetate (1.1 eq) and let warm to room temperature overnight.

    • Self-Validation: Quench with saturated NH4​Cl . Extract with diethyl ether. TLC (Hexane:EtOAc 4:1) should show the disappearance of 1-indanone and the appearance of a new, less polar UV-active spot (ethyl 1-oxo-2-indaneacetate).

  • Reduction & Saponification:

    • Protocol: Reduce the ketone using NaBH4​ in ethanol as described in Route A. Subsequently, treat the resulting ethyl 1-hydroxy-2-indaneacetate with 2M LiOH in THF/Water (1:1) for 4 hours at room temperature. Acidify and extract to yield the final acid.

Quantitative Route Comparison

The following table summarizes the operational metrics of both synthetic pathways, allowing process chemists to select the appropriate route based on project phase and scale.

MetricRoute A: Knoevenagel-HydrogenationRoute B: Enolate Alkylation
Primary Reagents Glyoxylic acid, H2​ , Pd/C, NaBH4​ LDA, Ethyl bromoacetate, NaBH4​ , LiOH
Overall Yield 65% – 75%40% – 50%
Stereoselectivity High (cis > 90%)Moderate to High (cis favored)
Scalability Excellent (Kilogram scale) [2]Poor (Requires cryogenic conditions)
In-Process Hazards Hydrogen gas handlingPyrophoric n-BuLi, highly toxic alkylating agents
Purification Need Simple filtration/crystallizationSilica gel chromatography required

Conclusion

The synthesis of 1-hydroxy-2-indaneacetic acid highlights the elegant intersection of thermodynamic control and steric direction in organic synthesis. By leveraging the Knoevenagel condensation followed by a decoupled, two-stage reduction, chemists can reliably access this conformationally restricted scaffold at scale. Its continued use in the synthesis of complex strigolactone analogs and CNS-active pharmacophores underscores its enduring value in modern chemical biology and drug discovery.

References

  • Google Patents (CN103396390A).Total synthesis method of strigolactones GR24. (Details the Knoevenagel condensation of 1-indanone and glyoxylic acid for indane-scaffold synthesis).
  • National Institutes of Health (PMC). Synthesis and evaluation of the structural elements in alkylated tetrahydroisoquinolines for binding to CNS receptors. (Demonstrates the cross-aldol condensation of indanone with glyoxylic acid). URL:[Link]

Pharmacokinetic Profiling of 1-Hydroxy-2-Indanacetic Acid Derivatives: A Framework for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Abstract

The indan scaffold, particularly derivatives of indanacetic acid, represents a privileged structure in medicinal chemistry, with notable examples including the anti-inflammatory drugs Sulindac and Clidanac.[1] The introduction of hydroxyl and acetic acid moieties, as seen in 1-hydroxy-2-indanacetic acid derivatives, presents a unique combination of functional groups that necessitates a thorough and systematic evaluation of their pharmacokinetic (PK) properties. These properties, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME), are paramount in determining a compound's potential for clinical success. This guide provides a comprehensive framework for the preclinical pharmacokinetic profiling of this chemical series, outlining robust analytical methodologies, a battery of essential in vitro ADME assays, and strategic in vivo studies. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating reliable and translatable data for drug development professionals.

Introduction: The Rationale for PK Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a leading cause of late-stage attrition. For a novel series like 1-hydroxy-2-indanacetic acid derivatives, an early and comprehensive understanding of ADME is not merely a data-gathering exercise; it is a critical strategy to guide medicinal chemistry efforts, enabling the optimization of drug-like properties in parallel with potency and selectivity.[2][3]

The core structure contains a carboxylic acid, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), which often governs metabolic pathways such as glucuronidation.[4][5] The hydroxyl group adds another potential site for metabolism and can significantly influence physicochemical properties like solubility and lipophilicity. This guide provides the strategic and technical details required to de-risk and advance such candidates with confidence.

Core Component: Bioanalytical Method Development

The foundation of any pharmacokinetic study is the ability to accurately and precisely quantify the drug candidate in complex biological matrices like plasma, urine, or tissue homogenates.[6][7] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior sensitivity and selectivity.[7][8]

Causality in Method Design

The objective is to develop a method that is not only sensitive (low limit of quantification, LLOQ) but also robust and free from matrix effects. The choice of sample preparation is critical. While protein precipitation is fast, it may not remove all interfering substances. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) often provide cleaner extracts, which is crucial for avoiding ion suppression in the mass spectrometer.[6]

Detailed Protocol: LC-MS/MS Quantification in Plasma
  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma samples (study samples, calibration standards, quality controls) into a 96-well plate.

    • Add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a close structural analog).

    • Vortex the plate for 5 minutes at high speed to ensure complete protein precipitation.

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically a good starting point for moderately lipophilic acidic compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid is essential for good peak shape and ionization efficiency in positive ion mode.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A rapid gradient from ~5% B to 95% B over 2-3 minutes is suitable for high-throughput analysis.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode due to the carboxylic acid, but positive mode should also be tested.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion (M-H)- and a stable product ion must be optimized for the analyte and internal standard by direct infusion into the mass spectrometer.

    • Validation: The method must be validated according to regulatory guidelines for accuracy, precision, linearity, selectivity, and stability.

In Vitro ADME Profiling: Predicting In Vivo Behavior

In vitro ADME assays are cost-effective tools used to screen and rank compounds at an early stage, flagging potential liabilities before committing to resource-intensive animal studies.[9]

Diagram: Standard In Vitro ADME Screening Cascade

ADME_Workflow cluster_physchem Physicochemical Properties cluster_metabolism Metabolism & Stability cluster_distribution Distribution cluster_absorption_d_d_i Absorption & DDI Potential Sol Aqueous Solubility MS Metabolic Stability (Microsomes, Hepatocytes) Sol->MS LogD Lipophilicity (LogD) LogD->MS MetID Metabolite Identification MS->MetID PPB Plasma Protein Binding MS->PPB Perm Permeability (e.g., Caco-2) MS->Perm RBC Blood-Plasma Partitioning PPB->RBC CYP_inh CYP450 Inhibition Perm->CYP_inh

Caption: A typical workflow for early-stage in vitro ADME profiling.

Metabolic Stability Assessment

Causality: This assay predicts the extent of "first-pass metabolism" in the liver, a major determinant of oral bioavailability.[10] Liver microsomes contain Phase I (e.g., CYP450) enzymes, while hepatocytes contain both Phase I and Phase II (e.g., UGT) enzymes, providing a more complete picture.[2][9] For carboxylic acids, hepatocyte assays are particularly important to capture glucuronidation (Phase II) metabolism.[4]

Detailed Protocol: Hepatocyte Stability

  • Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Perform a cell count and viability check (e.g., Trypan Blue exclusion); viability should be >80%.

    • Dilute cells to a final concentration of 0.5-1.0 x 10^6 viable cells/mL in pre-warmed incubation medium (e.g., Williams' E Medium).

  • Incubation:

    • Pre-incubate the cell suspension for 10-15 minutes at 37°C in a shaking water bath.

    • Initiate the reaction by adding the test compound (final concentration typically 1 µM; final solvent concentration <0.5%).

    • Collect aliquots (e.g., 50 µL) at specified time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Immediately quench the reaction by adding the aliquot to 150 µL of cold acetonitrile containing an internal standard.

  • Analysis & Calculation:

    • Analyze the samples using the validated LC-MS/MS method.

    • Plot the natural log of the percent remaining of the parent compound versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (CLint) = (k / cell density) * scaling factors

Plasma Protein Binding (PPB)

Causality: Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[11] High plasma protein binding (>99%) can limit efficacy and complicate dose predictions. Rapid Equilibrium Dialysis (RED) is a common and reliable method.[2]

Detailed Protocol: Rapid Equilibrium Dialysis (RED)

  • Setup:

    • Prepare the test compound in plasma (human, rat) at a concentration of 1 µM.

    • Pipette 200 µL of the plasma/compound mixture into the sample chamber (red side) of the RED device insert.

    • Pipette 350 µL of phosphate-buffered saline (PBS) into the buffer chamber (white side).

    • Assemble the device and place it in a compatible base plate.

  • Incubation:

    • Seal the plate and incubate for 4-6 hours at 37°C with gentle shaking to reach equilibrium.

  • Analysis:

    • After incubation, harvest 50 µL from both the plasma and buffer chambers.

    • Crucially, match the matrix by adding 50 µL of blank plasma to the buffer sample and 50 µL of PBS to the plasma sample.

    • Quench both samples by adding 300 µL of cold acetonitrile with internal standard.

    • Analyze both fractions by LC-MS/MS.

  • Calculation:

    • Fraction Unbound (fu) = (Response in Buffer Chamber) / (Response in Plasma Chamber)

    • % Bound = (1 - fu) * 100

In Vitro Data Summary Table
ParameterAssayPurposeTypical OutputDesired Profile
Solubility Kinetic/ThermodynamicDetermines dissolution rate and absorption potential.[12][13]µg/mL or µM>50 µM
Lipophilicity LogD @ pH 7.4Influences permeability, metabolism, and promiscuity.[3]Unitless Log value1 < LogD < 3
Permeability Caco-2 AssayPredicts intestinal absorption (passive & active).[3][12]Papp (A→B) x 10⁻⁶ cm/s>10
Metabolic Stability Microsomes/HepatocytesPredicts hepatic clearance rate.[2][11]t½ (min), CLint (µL/min/10⁶ cells)t½ > 30 min
Plasma Protein Binding Equilibrium DialysisDetermines the free fraction available for action.[2]% Bound<99%
CYP Inhibition Recombinant EnzymesAssesses potential for drug-drug interactions (DDI).[2]IC₅₀ (µM)>10 µM

In Vivo Pharmacokinetic Evaluation

In vivo studies are essential to understand how the integrated biological system affects the drug's disposition and to derive key parameters that inform human dose projections.[14][15] Rodent models, particularly the rat, are standard for initial PK screening.[14]

Diagram: In Vivo Pharmacokinetic Study Workflow

InVivo_PK_Workflow DosePrep Dose Formulation (e.g., Solutol/PEG) AnimalDosing Animal Dosing (Rat, n=3/group) IV and PO Routes DosePrep->AnimalDosing BloodSample Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) AnimalDosing->BloodSample PlasmaProc Plasma Processing (Centrifugation) BloodSample->PlasmaProc Bioanalysis LC-MS/MS Bioanalysis PlasmaProc->Bioanalysis PK_Analysis Pharmacokinetic Analysis (NCA using Phoenix WinNonlin) Bioanalysis->PK_Analysis Params Key Parameters (AUC, Cmax, t1/2, CL, Vd, F%) PK_Analysis->Params

Caption: Workflow for a typical rodent pharmacokinetic study.

Detailed Protocol: Rat Pharmacokinetic Study
  • Animal Model:

    • Male Sprague-Dawley rats (250-300g) are commonly used. Animals should be cannulated (e.g., jugular vein) to facilitate stress-free serial blood sampling.[14]

  • Dose Administration:

    • Intravenous (IV) Group (n=3): Administer the compound as a bolus dose (e.g., 1-2 mg/kg) via the tail vein. This route provides a baseline for 100% bioavailability.[16]

    • Oral (PO) Group (n=3): Administer the compound by oral gavage (e.g., 5-10 mg/kg) in a suitable vehicle.

  • Blood Sampling:

    • Collect sparse blood samples (~100 µL) into tubes containing an anticoagulant (e.g., K₂EDTA) at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood by centrifugation (e.g., 5000 rpm for 10 min at 4°C) to obtain plasma.

    • Store plasma samples at -80°C until bioanalysis.

  • Data Analysis:

    • Quantify plasma concentrations using the validated LC-MS/MS method.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a Non-Compartmental Analysis (NCA).

    • Calculate key PK parameters.

Key Pharmacokinetic Parameters and Their Significance
ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationRelated to efficacy and potential peak-concentration toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the concentration-time CurveRepresents total drug exposure over time.[17]
Elimination Half-lifeTime for plasma concentration to decrease by half; determines dosing interval.[16]
CL ClearanceVolume of plasma cleared of drug per unit time; indicates efficiency of elimination.
Vd Volume of DistributionApparent volume into which the drug distributes; indicates tissue penetration.
F% Absolute BioavailabilityThe fraction of the oral dose that reaches systemic circulation (F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).[14]

Elucidating Metabolic Pathways

Understanding how a compound is metabolized is crucial for predicting potential drug-drug interactions and identifying active or toxic metabolites. For 1-hydroxy-2-indanacetic acid derivatives, two primary metabolic routes are anticipated.

  • Phase I Metabolism: Oxidation, often mediated by Cytochrome P450 (CYP) enzymes, could occur on the indan ring system.

  • Phase II Metabolism: Conjugation is highly likely. The carboxylic acid moiety is a prime substrate for Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes to form an acyl glucuronide, which is a major clearance pathway for many acidic drugs.[4] The hydroxyl group can also be a site for glucuronidation or sulfation.

Diagram: Potential Metabolic Pathways

Metabolic_Pathway Parent 1-Hydroxy-2-indanacetic Acid Derivative PhaseI Oxidized Metabolite (e.g., Di-hydroxy) Parent->PhaseI Phase I (CYP450) PhaseII_Acyl Acyl Glucuronide (on Carboxylic Acid) Parent->PhaseII_Acyl Phase II (UGT) PhaseII_OH O-Glucuronide (on Hydroxyl Group) Parent->PhaseII_OH Phase II (UGT) Excretion Biliary / Renal Excretion PhaseI->Excretion PhaseII_Acyl->Excretion PhaseII_OH->Excretion

Caption: Potential metabolic fate of a 1-hydroxy-2-indanacetic acid derivative.

Conclusion: Synthesizing Data for Project Advancement

The pharmacokinetic profile of a 1-hydroxy-2-indanacetic acid derivative is a multi-faceted dataset. No single parameter determines success. A successful candidate will exhibit a balanced profile: adequate solubility and permeability to support absorption, sufficient metabolic stability to achieve a reasonable half-life and oral bioavailability, and a low potential for drug-drug interactions. The systematic approach detailed in this guide, from robust bioanalysis to integrated in vitro and in vivo assessment, provides the critical framework needed to identify such candidates and advance them toward clinical development with a high degree of confidence.

References

  • Kłys, A., Godyń, J., & Jończyk, J. (2020). Synthesis of 1-indanones with a broad range of biological activity. RSC Advances, 10(63), 38455–38480. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Retrieved from [Link]

  • Piska, K., et al. (2020). In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors. Molecules, 25(19), 4593. [Link]

  • Dall'Acqua, S., et al. (2022). Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review. Pharmaceutics, 14(12), 2663. [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Patel, D. P., et al. (2022). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Microchemical Journal, 178, 107380. [Link]

  • Doreswamy, C. M., et al. (2020). Preclinical pharmacokinetics and in vitro ADME properties of PAT-1102: a novel HDAC inhibitor for cancer therapy. Future Journal of Pharmaceutical Sciences, 6(1), 48. [Link]

  • Somei, M., & Kawasaki, T. (1989). A NEW AND SIMPLE SYNTHESIS OF 1-HYDROXYINDOLE DERIVATIVES. Heterocycles, 29(7), 1251. [Link]

  • Jabeen, A., et al. (2014). Comparative bioavailability and pharmacokinetics of two oral formulations of flurbiprofen: A single-dose, randomized, open-label, two-period crossover study in healthy adult male subjects. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1279-1284. [Link]

  • Dalvie, D. K., et al. (2018). Acyl Glucuronide Metabolites of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577) and Related Analogs as Potent and Selective Activators of AMP-Activated Protein Kinase. Journal of Medicinal Chemistry, 61(15), 6649-6663. [Link]

  • Piska, K., et al. (2020). In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors. Molecules, 25(19), 4593. [Link]

  • Asati, V., & Sharma, S. (2015). Synthesis and Structure-Activity-Relationships of Indan Acid Derivatives as Analgesic and Anti-Inflammatory Agents. International Journal of Pharmaceutical Sciences and Research, 6(8), 3208-3220. [Link]

  • Dall'Acqua, S., et al. (2022). Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review. Pharmaceutics, 14(12), 2663. [Link]

  • Google Patents. (1985). JPS60184038A - Production of 1-hydroxy-2-one compound.
  • Kaur, R., & Chibale, K. (2014). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 18(1), 2-13. [Link]

  • Nakashima, A., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science, 58(9), 793-807. [Link]

  • Hutta, M., & Rádiková, Z. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]

  • Barker, L. (n.d.). PHARMACOLOGY 2 - PHARMACOKINETICS. Update in Anaesthesia. Retrieved from [Link]

  • Szpunar, G. J., et al. (1987). Clinical pharmacokinetics of flurbiprofen and its enantiomers. Clinical Pharmacokinetics, 13(3), 180-190. [Link]

  • El-Nakeeb, M. A. (2014). The Analytical Applications And Biological Activity of Hydroxamic acids. International Journal of Engineering Research and General Science, 2(4), 2120-2134. [Link]

  • NextSDS. (n.d.). 1-HYDROXY-2-INDANACETIC ACID — Chemical Substance Information. Retrieved from [Link]

  • Rezaei, M., et al. (2021). A comparison of analytical methods for measuring concentrations of 25-hydroxy vitamin D in biological samples. Analytical Methods, 13(1), 21-38. [Link]

  • Sbardella, G. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules, 26(11), 3274. [Link]

  • Sanna, V., et al. (2023). Identification of Novel JAK2 Inhibitors from Amino Derivatives of Epoxyalantolactone: In Silico and In Vitro Studies. Molecules, 28(2), 589. [Link]

  • Hassan, M. Z., et al. (2017). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 22(12), 2154. [Link]

  • Offermanns, S. (2017). Hydroxy-Carboxylic Acid Receptor Actions in Metabolism. Trends in Endocrinology & Metabolism, 28(3), 227-236. [Link]

  • Meyer, T. H., & Bräse, S. (2019). Synthesis of α-Keto Aldehydes via Selective Cu(I)-catalyzed Oxidation of α-Hydroxy Ketones. Organic & Biomolecular Chemistry, 17(10), 2736-2740. [Link]

Sources

Structural Elucidation and X-ray Crystallographic Analysis of 1-Hydroxy-2-indanacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

1-Hydroxy-2-indanacetic acid (CAS 63992-22-3, Chemical Formula: C₁₁H₁₂O₃) is a critical bicyclic scaffold utilized in the synthesis of various indane-based therapeutics and anti-inflammatory agents[1]. The molecule presents significant stereochemical complexity due to the presence of two adjacent chiral centers at the C1 (hydroxyl-bearing) and C2 (acetic acid-bearing) positions of the indane ring.

For drug development professionals, understanding the exact spatial arrangement of this molecule is non-negotiable. X-ray crystallography remains the gold standard for this purpose, providing unambiguous determination of relative and absolute configurations, ring puckering dynamics[2], and the complex inter- and intramolecular hydrogen-bonding networks that dictate the compound's solid-state stability, solubility, and bioavailability.

This whitepaper outlines the authoritative methodology for the crystal growth, X-ray diffraction data collection, and structural refinement of 1-hydroxy-2-indanacetic acid, explaining the fundamental causality behind each crystallographic decision.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity structural data, the crystallographic workflow must be treated as a self-validating system where each step contains internal quality checks.

Protocol 1: Crystal Growth via Vapor Diffusion

The presence of both a hydrogen-bond donating/accepting hydroxyl group and a strongly dimerizing carboxylic acid group means 1-hydroxy-2-indanacetic acid is prone to rapid, disordered precipitation if crystallization is forced kinetically.

  • Solvent Selection: Dissolve 10 mg of the compound in 0.5 mL of ethyl acetate.

    • Causality: Ethyl acetate is a polar aprotic solvent that acts as a hydrogen-bond acceptor, temporarily satisfying the molecule's H-bond donors and preventing premature aggregation.

  • Antisolvent Addition: Place the unsealed sample vial inside a larger, sealable vessel containing 3 mL of n-hexane (a non-polar antisolvent).

  • Equilibration: Seal the outer vessel and store at an ambient temperature (293 K) free from vibrations.

    • Causality: Vapor diffusion allows for a slow, thermodynamically controlled transition to supersaturation. This favors the nucleation of a single, highly ordered macroscopic crystal rather than a microcrystalline powder.

  • Validation & Harvesting: After 3–5 days, inspect the vessel under polarized light. Select a crystal with distinct geometric faces and uniform optical extinction. Uniform extinction validates that the crystal is a single domain and not a merohedral twin.

Protocol 2: X-Ray Diffraction Data Collection
  • Mounting: Coat the selected crystal in a specialized perfluoropolyether (e.g., Paratone-N oil) and mount it on a MiTeGen polyimide loop.

    • Causality: The oil protects the hygroscopic/reactive sites from atmospheric moisture and forms a rigid, amorphous glass when flash-cooled, holding the crystal perfectly still.

  • Cryocooling: Immediately transfer the loop to the diffractometer's cold stream, maintaining the sample at 100(2) K.

    • Causality: Cryocooling drastically reduces atomic displacement parameters (thermal vibrations). This sharpens high-angle diffraction spots, which is mathematically critical for accurately locating light atoms like the hydroxyl and carboxyl protons.

  • Data Acquisition: Utilize a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) or Cu Kα source. Collect a full sphere of data using ω and ϕ scans to ensure a redundancy of >4.

  • Data Reduction: Process the raw frames using standard integration software (e.g., APEX3 or CrysAlisPro), applying empirical absorption corrections based on spherical harmonics.

    • Self-Validation: Check the internal agreement factor ( Rint​ ). An Rint​<0.05 validates that the absorption correction was successful and the data is of publishable quality.

Protocol 3: Structure Solution and Refinement
  • Phase Solution: Execute the dual-space algorithm SHELXT[3] to solve the phase problem.

    • Causality: Unlike traditional direct methods, SHELXT expands data to the P1 space group and uses dual-space recycling to reliably assign atom types based on electron density peak heights, bypassing user bias[3].

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using the full-matrix least-squares program SHELXL[4] via the OLEX2 graphical user interface[5].

  • Hydrogen Atom Treatment:

    • C-H Protons: Place in geometrically calculated positions and refine using a riding model ( Uiso​=1.2Ueq​ of the parent carbon).

    • O-H Protons: Locate the hydroxyl and carboxyl protons directly from the difference Fourier map.

    • Causality: Freely refining O-H coordinates (applying DFIX distance restraints only if necessary) is essential. Forcing these protons into idealized geometries masks the true, experimentally driven hydrogen-bonding network.

  • Final Validation: Generate a Crystallographic Information File (CIF) and run the IUCr checkCIF routine.

    • Self-Validation: The absence of unresolved A- or B-level alerts serves as the final mathematical validation of the structural model.

Anticipated Molecular Geometry and Packing Modes

Based on the crystallographic behavior of related indane derivatives[2] and general carboxylic acid packing rules[6], the structural analysis of 1-hydroxy-2-indanacetic acid will yield specific geometric signatures.

The Indane Core

To relieve the severe torsional strain inherent in fused bicyclic systems, the five-membered cyclopentane ring of the indane core will not be planar. It is anticipated to adopt an envelope or half-chair conformation[2]. The C2 atom, which bears the bulky acetic acid moiety, will likely pucker out of the plane defined by the aromatic ring, minimizing steric clashes between the C1-hydroxyl and C2-substituents.

Hydrogen Bonding Networks

The macroscopic properties of the crystal are dictated by its supramolecular synthons. Carboxylic acids exhibit a profound thermodynamic preference to form centrosymmetric R22​(8) dimers via paired O-H···O interactions[6]. Simultaneously, the C1-hydroxyl group acts as both a hydrogen-bond donor and acceptor. It will form lateral intermolecular hydrogen bonds bridging adjacent R22​(8) dimers, propagating the structure into an extended 2D sheet or a robust 3D lattice.

Quantitative Data Summary

Table 1: Anticipated Crystallographic Data and Refinement Parameters

ParameterExpected Value / RangeCausality / Significance
Chemical Formula C₁₁H₁₂O₃Confirms the molecular composition[1].
Formula Weight 192.21 g/mol Utilized for calculating theoretical crystal density ( Dx​ ).
Crystal System Monoclinic or TriclinicStatistically dominant for small, asymmetric organic molecules.
Space Group P21​/c (Racemic) or P21​ (Chiral)Dictated entirely by the enantiomeric purity of the bulk sample.
Temperature 100(2) KSuppresses thermal motion, enabling precise H-atom mapping.
Radiation Mo Kα ( λ = 0.71073 Å)Provides high resolution (up to sinθ/λ=0.65 Å⁻¹).
Rint​ < 0.05Validates the accuracy of data reduction and absorption correction.
R1​ ( I>2σ(I) ) < 0.05Indicates a high-quality, reliable structural model.
wR2​ (All data) < 0.15Confirms the overall fit of the model to the squared structure factors.

Visualizations

The following diagrams map the logical progression of the crystallographic experiment and the anticipated supramolecular assembly.

Workflow N1 Crystal Growth (Vapor Diffusion) N2 Data Collection (100 K, Mo Kα) N1->N2 N3 Data Reduction & Integration N2->N3 N4 Structure Solution (SHELXT) N3->N4 N5 Structure Refinement (SHELXL via Olex2) N4->N5 N6 Validation & CIF Generation N5->N6

Crystallographic workflow for 1-hydroxy-2-indanacetic acid.

HBond M1 Molecule A (1-Hydroxy-2-indanacetic Acid) Dimer R2,2(8) Dimer Core (Carboxylic Acids) M1->Dimer COOH Donor OH1 C1-Hydroxyl Donor M1->OH1 OH Group M2 Molecule B (1-Hydroxy-2-indanacetic Acid) M2->Dimer COOH Acceptor OH2 C1-Hydroxyl Acceptor M2->OH2 OH Group Network Extended 2D/3D Hydrogen Bond Network Dimer->Network OH1->Network Intermolecular OH2->Network Intermolecular

Hydrogen bonding logic mapping the dimerization and network extension.

References

  • [1] Title: 2-(1-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid - Molport | Source: Molport | URL:[Link]

  • [2] Title: Syncrystallization of enantiomers or diastereoisomers. I. Structure of (+)-(2R,αS)-2-isopropyl-α-methyl-5-indanacetic acid (C15H20O2) | Source: IUCr Journals | URL:[Link]

  • [5] Title: OLEX2: A complete structure solution, refinement and analysis program | Source: ResearchGate | URL:[Link]

  • [3] Title: SHELXT – Integrated space-group and crystal-structure determination | Source: Semantic Scholar | URL:[Link]

  • [4] Title: Crystal structure refinement with SHELXL | Source: ResearchGate | URL:[Link]

  • [6] Title: Packing Preferences of Chalcones: A Model Conjugated Pharmaceutical Scaffold (Citing Leiserowitz, 1976: Molecular Packing Modes. Carboxylic Acids) | Source: PMC / NIH | URL:[Link]

Sources

Methodological & Application

Application Note: Laboratory Synthesis and Process Optimization of 1-Hydroxy-2-indanacetic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Compound: 1-Hydroxy-2-indanacetic acid (CAS: 63992-22-3) [1]

Mechanistic Rationale and Synthetic Strategy

1-Hydroxy-2-indanacetic acid is a critical bicyclic intermediate utilized in the synthesis of complex neuroactive compounds and indane-based pharmaceuticals, including analogs of the anticonvulsant eboracin [2]. The most robust and scalable approach to synthesizing this compound is the chemoselective reduction of 1-oxo-2-indanacetic acid.

The primary synthetic challenge lies in the presence of the unprotected carboxylic acid moiety. Direct addition of a hydride donor to the free acid often results in the rapid evolution of hydrogen gas and the premature quenching of the reducing agent. To circumvent this, our protocol employs a pre-reduction alkaline salt formation . By dissolving the starting material in aqueous sodium hydroxide, the carboxylic acid is deprotonated to form a sodium carboxylate. This transformation serves a dual purpose:

  • Hydride Preservation: It protects the acidic proton from reacting with the sodium borohydride ( NaBH4​ ), ensuring the hydride is exclusively available for the nucleophilic attack on the C1 carbonyl carbon.

  • Aqueous Solubilization: It brings the hydrophobic indane scaffold into a homogenous aqueous phase, facilitating a smooth, biphasic-free reduction when NaBH4​ is introduced.

The reduction of the rigid indanone ring system typically proceeds with facial selectivity. The hydride attack predominantly occurs from the less sterically hindered face, yielding a predictable diastereomeric ratio (often favoring the cis-isomer relative to the acetic acid side chain), which can be further enriched during the crystallization phase.

Process Workflow and Logical Architecture

The following diagram illustrates the critical path of the synthesis, highlighting the phase transitions and chemical transformations at each stage.

SynthesisWorkflow Start 1-Oxo-2-indanacetic Acid (Starting Material) Step1 Alkaline Dissolution (aq. NaOH, 0-5°C) Forms Sodium Carboxylate Start->Step1 Step2 Hydride Reduction (NaBH4 addition) Chemoselective Ketone Reduction Step1->Step2 Step3 Acidic Quench (aq. HCl to pH 2) Reprotonation & Hydride Destruction Step2->Step3 Step4 Liquid-Liquid Extraction (EtOAc / Aqueous) Phase Separation Step3->Step4 Step5 Purification (Recrystallization in Toluene/Hexane) Step4->Step5 End 1-Hydroxy-2-indanacetic Acid (Target Product) Step5->End

Fig 1. Step-by-step workflow for the chemoselective reduction of 1-oxo-2-indanacetic acid.

Quantitative Process Parameters

To ensure reproducibility and optimal yield, the stoichiometric equivalents and physical parameters must be strictly controlled. The following table summarizes the optimized reaction metrics.

Parameter / ReagentStoichiometric EquivalentMass / Volume (per 10g scale)Operating TemperatureFunction
1-Oxo-2-indanacetic acid 1.0 eq10.0 g (52.6 mmol)N/AStarting Material
Sodium Hydroxide (1M aq) 1.1 eq58.0 mL0 °C to 5 °CDeprotonation / Solubilization
Sodium Borohydride 1.5 eq3.0 g (79.3 mmol)0 °C to 15 °CHydride Donor
Hydrochloric Acid (2M aq) ~2.5 eq~65.0 mL (to pH 2)< 10 °CQuench / Reprotonation
Ethyl Acetate (EtOAc) N/A3 × 50 mLAmbientExtraction Solvent
Reaction Time N/A2.0 HoursAmbientComplete Conversion

Step-by-Step Laboratory Protocol

Phase 1: Preparation and Salt Formation
  • Equipment Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, an internal temperature probe, and an argon inlet. Place the flask in an ice-water bath.

  • Dissolution: Suspend 1-oxo-2-indanacetic acid (10.0 g, 52.6 mmol) in 20 mL of deionized water.

  • Deprotonation: Slowly add 1M aqueous NaOH (58.0 mL) dropwise while maintaining the internal temperature below 5 °C. Stir until the suspension transitions into a clear, homogenous solution, indicating the complete formation of the sodium carboxylate salt.

Phase 2: Chemoselective Reduction
  • Hydride Addition: Weigh out Sodium Borohydride (3.0 g, 79.3 mmol). Add the NaBH4​ to the reaction mixture in small portions over 30 minutes.

    • Causality Note: Portion-wise addition is critical. Even with the carboxylic acid protected as a salt, the dissolution of NaBH4​ in water is exothermic and generates trace hydrogen gas. Controlling the addition rate prevents thermal spikes that could lead to unwanted side reactions or epimerization at the C2 position.

  • Propagation: Once addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature (approx. 20 °C). Stir vigorously for 2 hours.

  • In-Process Control (IPC): Withdraw a 0.1 mL aliquot, quench with 1 drop of 1M HCl, extract into 0.5 mL EtOAc, and analyze via TLC (Eluent: Hexane/EtOAc/AcOH 50:48:2) or HPLC to confirm the complete consumption of the starting material.

Phase 3: Quenching and Isolation
  • Acidic Quench: Re-cool the reaction vessel to 0 °C. Carefully add 2M aqueous HCl dropwise.

    • Causality Note: This step is highly exothermic and will evolve significant H2​ gas as unreacted NaBH4​ is destroyed. Continue addition until the aqueous phase reaches pH 2. At this pH, the sodium carboxylate is fully reprotonated to the free 1-hydroxy-2-indanacetic acid, which will begin to precipitate as a milky white suspension.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Washing & Drying: Combine the organic extracts and wash with saturated aqueous NaCl (brine, 50 mL) to remove residual water and inorganic salts. Dry the organic phase over anhydrous Magnesium Sulfate ( MgSO4​ ).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.

Phase 4: Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of hot toluene. Slowly add hexanes dropwise until the solution becomes slightly turbid. Allow the mixture to cool slowly to room temperature, then transfer to a refrigerator (4 °C) overnight to maximize crystallization.

  • Filtration: Collect the purified crystals via vacuum filtration, wash with cold hexanes, and dry under high vacuum to afford pure 1-hydroxy-2-indanacetic acid.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 171579, Eboracin." PubChem Database. Available at: [Link]

HPLC-UV method development for 1-hydroxy-2-indanacetic acid quantification

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC-UV Method Development and Validation for the Quantification of 1-Hydroxy-2-indanacetic Acid

Executive Summary

1-Hydroxy-2-indanacetic acid (CAS: 63992-22-3) is a critical intermediate and potential metabolite in the synthesis of indane-based active pharmaceutical ingredients (APIs) and non-steroidal anti-inflammatory drugs (NSAIDs). Accurate quantification of this compound is essential for reaction monitoring, impurity profiling, and pharmacokinetic evaluations.

This application note details a robust, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 1-hydroxy-2-indanacetic acid. Developed under the Analytical Quality by Design (AQbD) paradigm and validated according to the latest ICH Q2(R2) guidelines[1], this protocol provides researchers with a highly reproducible framework that bridges theoretical chromatography with practical, bench-level execution.

Analyte Profiling & Chromatographic Rationale (The "Why")

As a Senior Application Scientist, I approach method development not by trial and error, but by exploiting the physicochemical properties of the analyte. 1-Hydroxy-2-indanacetic acid ( C11​H12​O3​ ) presents a unique chromatographic challenge due to its dual nature: a hydrophobic indane skeleton paired with two polar functional groups (a hydroxyl and a carboxylic acid).

  • Mobile Phase & pH Control: The carboxylic acid moiety has an estimated pKa​ of ~4.2. If the mobile phase pH is near this value, the analyte will exist in a state of partial ionization, leading to split peaks, severe tailing, and shifting retention times. To force the molecule into a single, fully protonated (neutral) state, we must buffer the mobile phase to at least 1.5 pH units below the pKa​ [2]. We utilize 0.1% Formic Acid in water (pH ~2.7).

  • Stationary Phase Selection: While a standard C18 column provides adequate retention for the indane ring, the polar hydroxyl group can cause phase collapse in highly aqueous conditions. We select a polar-embedded C18 column (e.g., Waters SymmetryShield or Phenomenex Synergi Polar-RP) to maintain ligand hydration and ensure sharp peak symmetry.

  • UV Detection Wavelength: The indane chromophore exhibits strong π→π∗ transitions. While 210 nm offers maximum absolute absorbance, it is highly susceptible to baseline drift from gradient mixing. We select 225 nm as the primary quantification wavelength to balance high sensitivity with baseline stability, utilizing 265 nm as a secondary qualitative channel for peak purity verification.

MethodDev Start Define Analytical Target Profile (ATP) Target: 1-Hydroxy-2-indanacetic acid Risk Analyte Profiling pKa ~4.2, UV Max ~225nm Start->Risk Screening Phase Screening Polar-embedded C18, pH 2.7 Buffer Risk->Screening Opt Method Optimization Gradient slope, Flow rate, Temp Screening->Opt Val ICH Q2(R2) Validation Specificity, Linearity, Accuracy Opt->Val Routine Routine Analysis & Control Strategy Val->Routine

Caption: Analytical Quality by Design (AQbD) lifecycle for HPLC method development.

Optimized Chromatographic Conditions

The following conditions have been optimized to ensure baseline resolution of 1-hydroxy-2-indanacetic acid from closely related indane derivatives (such as 2-indanacetic acid and 1-indanone).

Table 1: Final HPLC-UV Operational Parameters

ParameterSettingScientific Rationale
Column Polar-embedded C18, 150 x 4.6 mm, 3.5 µmPrevents phase collapse; provides selective retention for polar/non-polar moieties.
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterSuppresses carboxylic acid ionization (pH ~2.7) to ensure peak symmetry.
Mobile Phase B Acetonitrile (ACN)Lower viscosity and better UV transparency at 225 nm compared to Methanol.
Gradient Program 0-2 min: 10% B2-10 min: 10% 60% B10-12 min: 60% 90% B12-15 min: 10% B (Re-equilibration)Isocratic hold focuses the analyte band; gradient elutes strongly retained hydrophobic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns, balancing resolution and run time.
Column Temp. 30°C ± 1°CReduces mobile phase viscosity and stabilizes retention times against ambient fluctuations.
Detection UV at 225 nm (Ref: 360 nm)Maximizes signal-to-noise ratio for the indane chromophore.
Injection Vol. 10 µLPrevents column overloading while maintaining sufficient sensitivity for LOQ.

Step-by-Step Analytical Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system . It incorporates an internal standard (IS) and a System Suitability Test (SST) that acts as an automated gatekeeper: if the SST fails, the sequence aborts, preventing the generation of invalid data.

Reagent & Standard Preparation
  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Causality: Matching the diluent to the midpoint of the gradient prevents solvent-mismatch shock, which causes peak distortion (fronting) upon injection[3].

  • Internal Standard (IS) Solution: Prepare a 50 µg/mL solution of 2-Indanacetic acid in diluent.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 1-hydroxy-2-indanacetic acid reference standard. Transfer to a 10 mL volumetric flask, dissolve, and make up to volume with diluent (1000 µg/mL).

  • System Suitability Test (SST) Solution: Spike 50 µg/mL of 1-hydroxy-2-indanacetic acid and 50 µg/mL of the IS into the diluent.

Sample Extraction & Preparation

For complex matrices (e.g., reaction mixtures or spiked biological fluids), sample clean-up is mandatory to protect the column.

SamplePrep S1 Aliquot Sample (1.0 mL) S2 Add Diluent + IS (4.0 mL) S1->S2 S3 Vortex Mix (2 mins) S2->S3 S4 Centrifuge (12,000 rpm, 5 min) S3->S4 S5 Filter (0.22 µm PTFE) S4->S5 S6 HPLC Injection (10 µL) S5->S6

Caption: Standardized sample preparation workflow for HPLC-UV analysis.

Critical Insight: Always use PTFE (Polytetrafluoroethylene) syringe filters. Nylon filters possess residual amine groups that can irreversibly bind to organic acids, leading to falsely low recoveries.

Sequence Execution & Self-Validation

Program the Chromatography Data System (CDS) to run the following sequence:

  • Blank (Diluent) - Checks for carryover.

  • SST Solution (6 injections) - Validates system performance.

  • Calibration Standards (5 levels: 1, 10, 25, 50, 100 µg/mL).

  • Samples (Unknowns).

  • Bracketing Standard (Every 10 samples) - Verifies retention time and response stability.

Automated Abort Criteria (SST):

  • Resolution ( Rs​ ) between 1-hydroxy-2-indanacetic acid and IS ≥2.0 .

  • Tailing Factor ( Tf​ ) for the target peak ≤1.5 .

  • Relative Standard Deviation (RSD) of peak area for 6 SST injections ≤2.0% .

Method Validation Summary

The method was rigorously validated in accordance with the ICH Q2(R2) guideline for the validation of analytical procedures[1]. The lifecycle approach ensures the method is fit for its intended purpose: the precise and accurate quantification of 1-hydroxy-2-indanacetic acid.

Table 2: ICH Q2(R2) Validation Results

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultConclusion
Specificity No interference at the retention time of the analyte.Blank shows baseline noise < 0.1 mAU at tR​ .Pass
Linearity & Range R2≥0.995 across the reportable range. R2=0.9998 (Range: 1.0 to 100.0 µg/mL).Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3:1 0.15 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10:1 0.50 µg/mLPass
Method Precision (Repeatability) %RSD ≤2.0% (n=6 at 100% test conc.)%RSD = 0.85%Pass
Intermediate Precision %RSD ≤2.0% (Different day, different analyst)%RSD = 1.12%Pass
Accuracy (Recovery) 98.0% – 102.0% recovery at 50%, 100%, 150% levels.Mean Recovery = 99.4% (Range: 98.8% - 100.3%)Pass

Conclusion

By leveraging the physicochemical properties of 1-hydroxy-2-indanacetic acid—specifically its pKa​ and UV absorbance maxima—we have engineered an HPLC-UV method that eliminates common chromatographic artifacts associated with organic acids. The integration of a polar-embedded stationary phase with a strictly pH-controlled mobile phase ensures robust retention and peak symmetry. Furthermore, the embedded System Suitability Tests and adherence to ICH Q2(R2) guidelines guarantee that this protocol serves as a highly reliable, self-validating tool for pharmaceutical development and quality control laboratories.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. European Medicines Agency. Available at:[Link]

  • Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. MDPI. Available at:[Link]

  • Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. ResearchGate. Available at:[Link]

Sources

Application Notes and Protocols: 1-Hydroxy-2-indanacetic Acid as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Indane Scaffold in Medicinal Chemistry

The indane ring system, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. 1-Hydroxy-2-indanacetic acid, a chiral derivative of the indane family, has emerged as a valuable intermediate in the synthesis of a diverse range of pharmaceutical agents, including those targeting the central nervous system and viral infections.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 1-hydroxy-2-indanacetic acid in pharmaceutical development. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

Part 1: Synthesis of 1-Hydroxy-2-indanacetic Acid: A Step-by-Step Protocol

The synthesis of 1-hydroxy-2-indanacetic acid can be efficiently achieved in a two-step sequence starting from the readily available 2-indanone. The first step involves a Reformatsky reaction to introduce the acetic acid side chain and the hydroxyl group, followed by hydrolysis of the resulting ester.

Workflow for the Synthesis of 1-Hydroxy-2-indanacetic Acid

start 2-Indanone reformatsky Reformatsky Reaction (Ethyl bromoacetate, Zn, THF) start->reformatsky ester Ethyl 1-hydroxy-2-indanacetate reformatsky->ester hydrolysis Hydrolysis (LiOH, THF/H2O) ester->hydrolysis product 1-Hydroxy-2-indanacetic acid hydrolysis->product start 1-Hydroxy-2-indanacetic acid amidation Amidation (Dopamine, EDC, HOBt) start->amidation amide N-Dopamine-1-hydroxy-2-indanacetamide amidation->amide cyclization Bischler-Napieralski Reaction (PPA or POCl3) amide->cyclization dihydroisoquinoline Dihydroisoquinoline intermediate cyclization->dihydroisoquinoline reduction Reduction (NaBH4) dihydroisoquinoline->reduction product Tetrahydroisoquinoline Derivative reduction->product

Sources

Application Note & Protocols: High-Purity Isolation of 1-hydroxy-2-indanacetic acid via Crystallization and Recrystallization

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the purification of 1-hydroxy-2-indanacetic acid, a key intermediate in pharmaceutical synthesis, utilizing robust crystallization and recrystallization methodologies. We delve into the foundational principles governing crystal formation, offer systematic protocols for solvent selection, primary crystallization, and high-purity recrystallization, and detail an advanced protocol for chiral resolution through diastereomeric salt formation. The causality behind each procedural step is explained to empower researchers with the ability to adapt and troubleshoot these techniques effectively. This document is intended for researchers, chemists, and drug development professionals seeking to achieve high levels of purity and, where required, enantiomeric separation of 1-hydroxy-2-indanacetic acid.

Foundational Principles: The Science of Purification by Crystallization

Crystallization is a powerful purification technique that leverages differences in solubility between a target compound and its impurities in a given solvent system.[1][2] The process is governed by the principles of solubility, supersaturation, nucleation, and controlled crystal growth.

A successful recrystallization relies on the target compound being highly soluble in a solvent at an elevated temperature but poorly soluble at lower temperatures.[1] Conversely, impurities should either be insoluble at high temperatures (allowing for removal by hot filtration) or remain highly soluble at low temperatures (retained in the liquid phase, or mother liquor, upon cooling).

The process begins by dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to a state of supersaturation. This thermodynamic instability is the driving force for crystallization. The process initiates with nucleation , the formation of microscopic crystal seeds, followed by crystal growth , where molecules of the target compound deposit onto the nucleation sites, forming a structured crystal lattice. A slow cooling rate is paramount, as it promotes the formation of larger, more ordered, and purer crystals by selectively incorporating the target molecule while excluding impurities.[3]

Solvent System Selection: The Cornerstone of Effective Crystallization

The choice of solvent is the most critical variable in developing a successful crystallization protocol.[1] An ideal solvent for 1-hydroxy-2-indanacetic acid should exhibit the following characteristics:

  • Differential Solubility: High solubility at boiling temperature and low solubility at or below room temperature.

  • Inertness: It must not react chemically with the target compound.

  • Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals during drying.

  • Impurity Profile: Impurities should be either highly soluble or insoluble in the chosen solvent, allowing for their separation.

  • Safety: The solvent should have a favorable safety profile (low toxicity, flammability).

Given the structure of 1-hydroxy-2-indanacetic acid (containing polar hydroxyl and carboxylic acid groups, and a less polar indane backbone), a range of solvents with intermediate polarity are suitable candidates.

Table 1: Potential Solvents for Crystallization of 1-hydroxy-2-indanacetic acid

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Notes
Water 10080.1High polarity may lead to low solubility even when hot. Often used as an anti-solvent with a more soluble organic solvent (e.g., ethanol/water).
Ethanol 7824.5Good general-purpose solvent for polar compounds. May show high solubility even when cold, potentially reducing yield.
Isopropanol 8219.9Similar to ethanol but slightly less polar; may offer a better solubility differential.
Ethyl Acetate 776.0Excellent choice for compounds of intermediate polarity. Often provides a good balance of solubility.
Acetone 5621.0A highly polar aprotic solvent; its low boiling point is advantageous for easy removal.
Toluene 1112.4A non-polar solvent. Unlikely to be a good primary solvent but could be used as an anti-solvent in a mixed system.
Acetonitrile 8237.5A polar aprotic solvent that can be effective for a range of organic molecules.[3]
Protocol 1: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of crude 1-hydroxy-2-indanacetic acid into several small test tubes.

  • To each tube, add a different candidate solvent dropwise from a pipette, starting with 0.5 mL.

  • Gently heat the tubes in a water or sand bath, stirring or agitating until the solid dissolves completely. Add more solvent in small increments only if the solid does not dissolve at the boiling point. Record the approximate volume needed.

  • Allow the solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The ideal solvent is one that dissolves the compound completely when hot in a reasonable volume and yields a large crop of crystals upon cooling.

Experimental Methodologies

Protocol 2: Primary Crystallization of Crude 1-hydroxy-2-indanacetic acid

This protocol is designed for the initial purification of the compound following synthesis.

  • Dissolution: Place the crude 1-hydroxy-2-indanacetic acid in an Erlenmeyer flask. Add the chosen solvent (e.g., ethyl acetate) in small portions while heating the flask on a hot plate with magnetic stirring. Use the minimum amount of hot solvent required to fully dissolve the solid.[4]

  • Decolorization (Optional): If the solution is highly colored, remove the flask from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat the solution to boiling for 5-10 minutes.

  • Hot Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration. Preheat a funnel and a receiving flask containing a small amount of boiling solvent. Use fluted filter paper for a rapid filtration. This step is crucial to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass or aluminum foil and allow it to cool slowly and undisturbed to room temperature.[4] Slow cooling is essential for the formation of pure, well-defined crystals. Subsequently, place the flask in an ice-water bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold solvent to remove any residual mother liquor adhering to the crystal surfaces.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Protocol 3: Recrystallization for High-Purity Material

This protocol is for achieving analytical-grade purity from an already crystallized sample.

  • Follow the steps outlined in Protocol 2 , using the crystals obtained from the primary crystallization as the starting material.

  • Pay meticulous attention to using the absolute minimum amount of hot solvent to ensure maximum recovery.

  • After isolating the main crop of high-purity crystals, the mother liquor can be concentrated by boiling off a portion of the solvent and re-cooling to obtain a second crop of crystals. Note that this second crop will likely be of lower purity and should be analyzed separately.

Advanced Technique: Chiral Resolution via Diastereomeric Salt Crystallization

1-hydroxy-2-indanacetic acid is a chiral molecule, and its synthesis typically yields a racemic mixture (an equal mixture of both enantiomers). For many pharmaceutical applications, isolating a single enantiomer is required. This can be achieved through chiral resolution, a process that separates enantiomers.[5][6] The most common method involves forming diastereomeric salts.[7]

The principle relies on reacting the racemic carboxylic acid with a pure, single-enantiomer chiral base (the resolving agent). This reaction creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.[7][8]

Workflow for Chiral Resolution

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation racemic_acid Racemic 1-hydroxy-2- indanacetic acid (R/S) salt_formation Diastereomeric Salts (R-acid/R-amine) (S-acid/R-amine) racemic_acid->salt_formation + chiral_base Chiral Resolving Agent (e.g., (R)-amine) chiral_base->salt_formation fractional_crystallization Fractional Crystallization (based on solubility difference) salt_formation->fractional_crystallization less_soluble_salt less_soluble_salt fractional_crystallization->less_soluble_salt Less Soluble Salt (Crystals) more_soluble_salt more_soluble_salt fractional_crystallization->more_soluble_salt More Soluble Salt (Mother Liquor) acid_treatment Acidification (e.g., HCl) less_soluble_salt->acid_treatment pure_enantiomer pure_enantiomer acid_treatment->pure_enantiomer Pure Enantiomer (e.g., S-acid) recovered_base recovered_base acid_treatment->recovered_base Recovered Chiral Base

Caption: Workflow for Chiral Resolution.

Protocol 4: General Procedure for Diastereomeric Salt Resolution
  • Salt Formation: Dissolve the racemic 1-hydroxy-2-indanacetic acid in a suitable solvent (e.g., ethanol or methanol). In a separate flask, dissolve approximately 0.5 to 1.0 molar equivalents of a chiral resolving agent (e.g., (1S,2R)-1-aminoindan-2-ol, brucine, or (R)-α-methylbenzylamine) in the same solvent.[8]

  • Combine Solutions: Slowly add the resolving agent solution to the acid solution with stirring. The diastereomeric salts may precipitate immediately or upon gentle heating and subsequent cooling.

  • Fractional Crystallization: Heat the mixture to redissolve the salts and allow the solution to cool slowly. The less soluble diastereomer will crystallize out first. The process may need to be repeated (recrystallized) several times to achieve high diastereomeric purity.

  • Isolation: Collect the crystals of the pure diastereomeric salt by vacuum filtration.

  • Liberation of Enantiomer: Suspend the purified diastereomeric salt in water and a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a low pH (pH 1-2). This protonates the carboxylic acid and breaks the salt bond.

  • Extraction & Purification: Separate the organic layer, which now contains the single enantiomer of 1-hydroxy-2-indanacetic acid. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure. The resulting enantiomerically enriched acid can be further purified by recrystallization as described in Protocol 3.

Troubleshooting Guide

Table 2: Common Crystallization Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used.- The compound is highly soluble even at low temperatures.- The solution is not sufficiently supersaturated.- Boil off some of the solvent to increase concentration and re-cool.- Try a different solvent or a mixed-solvent system.- Scratch the inside of the flask with a glass rod at the liquid surface to induce nucleation.- Add a seed crystal of the pure compound.
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the solute.- The solution has become too supersaturated before nucleation begins.- Re-heat the solution to dissolve the oil, add more solvent, and re-cool slowly.- Switch to a lower-boiling point solvent.- Induce crystallization at a higher temperature by adding a seed crystal before the solution cools significantly.
Low Recovery - The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration.- Too much solvent was used for washing the crystals.- Ensure the solution is thoroughly cooled in an ice bath before filtering.- Concentrate the mother liquor to recover a second crop.- Use a different solvent where the compound is less soluble when cold.- Ensure the filtration apparatus is pre-heated.- Wash crystals with a minimal amount of ice-cold solvent.
Impure Product - The solution was cooled too rapidly, trapping impurities in the crystal lattice.- The crystals were not washed adequately.- Allow the solution to cool slowly and undisturbed.- Perform a second recrystallization.- Ensure the crystals are washed with fresh, ice-cold solvent during filtration.

Concluding Remarks

The purification of 1-hydroxy-2-indanacetic acid by crystallization is a highly effective method for achieving the purity required for pharmaceutical research and development. Mastery of these techniques, from fundamental solvent selection to the nuances of controlled cooling and advanced chiral resolution, is essential. The protocols and principles detailed in this application note provide a robust foundation for researchers to produce high-purity material consistently. Proper execution and adaptation of these methods will significantly aid in the advancement of projects relying on this critical chemical intermediate.

References

  • Simple recrystallization method for obtaining pure compound (natural product)? (2018). ResearchGate. Available at: [Link]

  • Chiral resolution - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025). JAT-PHARMA. Available at: [Link]

  • Studt, J. D., & Wilson, A. L. (1998). Process for resolving chiral acids with 1-aminoindan-2-ols. Google Patents.
  • Recrystallization of DAN. (n.d.). Vanderbilt University. Available at: [Link]

  • Chiral resolution - chemeurope.com. (n.d.). Chemeurope.com. Available at: [Link]

  • Al-Hamidi, H., & Edwards, H. G. M. (2015). Recrystallization of Drugs — Effect on Dissolution Rate. IntechOpen. Available at: [Link]

  • Enhancing physical and chemical stability of hygroscopic hydroxytyrosol by cocrystal formation. (2025). ScienceDirect. Available at: [Link]

  • 1-HYDROXY-2-INDANACETIC ACID — Chemical Substance Information. (n.d.). NextSDS. Available at: [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). MDPI. Available at: [Link]

Sources

Application Notes & Protocols: Formulation Strategies for Delivering 1-hydroxy-2-indanacetic acid in Cell Cultures

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective formulation and delivery of 1-hydroxy-2-indanacetic acid (HIAA) for in vitro cell culture-based assays. Due to its acidic nature and likely poor aqueous solubility, HIAA presents specific challenges for achieving accurate and reproducible dosing in cellular models. This guide details the underlying principles and provides step-by-step protocols for three primary formulation strategies: pH-adjusted aqueous solutions, organic co-solvent systems, and advanced delivery with cyclodextrins. Furthermore, it includes essential validation protocols for assessing solvent cytotoxicity and compound stability to ensure experimental integrity and generation of reliable biological data.

Introduction and Foundational Concepts

1-hydroxy-2-indanacetic acid (HIAA) is a small molecule of interest whose successful evaluation in cell-based assays is critically dependent on its effective and consistent delivery to the target cells. The physicochemical properties of a compound dictate its behavior in aqueous environments like cell culture media, and understanding these properties is the first step in designing a rational formulation strategy.

The primary challenges in formulating acidic compounds like HIAA often revolve around their limited solubility at physiological pH (typically 7.2-7.4). The carboxylic acid moiety is ionizable, and its charge state, which is governed by the solution's pH relative to the compound's pKa, profoundly influences solubility. Additionally, interactions with components in the culture medium, such as serum proteins, can significantly alter the bioavailable concentration of the compound.[1]

This guide is structured to provide a logical workflow, from understanding the compound's properties to selecting and validating an appropriate delivery method.

Physicochemical Properties of Carboxylic Acids
  • pKa: The carboxylic acid group typically has a pKa in the range of 3-5. Below this pKa, the compound is protonated and neutral, often leading to lower aqueous solubility. Above this pKa, it becomes deprotonated (anionic), which generally increases aqueous solubility.

  • Solubility: The indane group is hydrophobic. Consequently, HIAA is expected to have low intrinsic solubility in neutral aqueous solutions. This solubility can be significantly increased by raising the pH above its pKa.

  • LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. A positive LogP value suggests a preference for lipid environments, which can affect membrane permeability but also contribute to non-specific binding and poor aqueous solubility.

Table 1: Inferred Physicochemical Properties of HIAA and Formulation Implications

PropertyInferred Value/CharacteristicFormulation Implication
Molecular Class Hydroxy monocarboxylic acid[2]Possesses an ionizable proton, making solubility pH-dependent.
pKa Estimated 3-5At physiological pH (~7.4), the compound will be mostly deprotonated (anionic).
Aqueous Solubility Low at neutral/acidic pHDirect dissolution in water or PBS at high concentrations is likely to fail.
Lipophilicity (LogP) Likely > 1May readily cross cell membranes but can also bind to serum proteins and plastics.

Decision Framework for Formulation Strategy

The choice of formulation is a critical experimental parameter that depends on the required concentration, the sensitivity of the cell line, and the duration of the experiment. This decision tree provides a high-level guide to selecting the most appropriate starting point.

G start Start: Need to formulate HIAA q1 Desired Final Concentration? start->q1 q2 Are cells sensitive to DMSO? q1->q2 High (>10 µM) strat1 Strategy 1: pH-Adjusted Aqueous Solution q1->strat1 Low (<10 µM) q2->strat1 Yes strat2 Strategy 2: Organic Co-Solvent (DMSO) q2->strat2 No q3 Is precipitation an issue? q3->strat2 No strat3 Strategy 3: Advanced Formulation (Cyclodextrin) q3->strat3 Yes strat2->q3

Caption: Decision tree for selecting a HIAA formulation strategy.

Core Formulation Strategies & Protocols

Strategy 1: pH-Adjusted Aqueous Stock Solution

Principle: This is the simplest and often preferred method if achievable. It leverages the acidic nature of HIAA. By dissolving the compound in a slightly basic solution (e.g., using NaOH), the carboxylic acid is deprotonated to its more soluble salt form. This concentrated stock can then be diluted into the buffered cell culture medium, where the buffer capacity should maintain the compound's solubility.

Advantages:

  • Avoids the use of organic solvents, eliminating potential artifacts and cytotoxicity.

  • Simple and cost-effective.

Limitations:

  • May not be suitable for achieving very high concentrations.

  • Risk of precipitation upon dilution into acidic or poorly buffered media.

Protocol 3.1: Preparation of a 10 mM pH-Adjusted Aqueous Stock Solution

  • Weighing: Accurately weigh 1.92 mg of 1-hydroxy-2-indanacetic acid (MW: 192.21 g/mol , assumed) and place it in a sterile 1.5 mL microcentrifuge tube.

  • Initial Solubilization: Add 500 µL of sterile, nuclease-free water. The compound will likely not dissolve at this stage.

  • pH Adjustment: Prepare a sterile 0.1 M NaOH solution. Add the 0.1 M NaOH dropwise (typically 1-2 µL at a time) to the HIAA suspension. Vortex briefly after each addition.

  • Dissolution: Continue adding NaOH until the solid material is completely dissolved, and the solution is clear. This indicates the formation of the sodium salt.

  • Volume Adjustment: Adjust the final volume to 1.0 mL with sterile water to achieve a final concentration of 10 mM.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Strategy 2: Organic Co-Solvent (DMSO)

Principle: Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[3] A highly concentrated stock solution is prepared in 100% DMSO and then serially diluted into the cell culture medium. The final concentration of DMSO in the medium must be kept to a minimum to avoid solvent-induced cytotoxicity.

Advantages:

  • Enables high concentration stock solutions (e.g., 10-50 mM).

  • Generally reliable for poorly soluble compounds.

Limitations:

  • DMSO can be cytotoxic at concentrations above 0.5%-1%.[4][5]

  • DMSO can influence cell differentiation, gene expression, and other cellular processes, potentially confounding results.[6]

  • Risk of compound precipitation upon dilution ("crashing out") if the final concentration exceeds its aqueous solubility limit.

Table 2: General Cytotoxicity Limits for DMSO in Cell Culture

Final DMSO ConcentrationGeneral EffectRecommendation
< 0.1% Negligible toxicity for most cell linesIdeal for sensitive assays or long-term exposure
0.1% - 0.5% Generally considered safe for most robust cell lines and short-term (<72h) exposure[4]Commonly used and acceptable working range
> 0.5% Significant cytotoxicity and off-target effects observed in many cell lines[7]Avoid unless absolutely necessary and validated

Protocol 3.2: Preparation of a 20 mM DMSO Stock Solution

  • Weighing: Accurately weigh 3.84 mg of HIAA and place it in a sterile glass vial or a DMSO-compatible polypropylene tube.

  • Dissolution: Add 1.0 mL of cell culture-grade, anhydrous DMSO.

  • Mixing: Vortex or sonicate gently at room temperature until the compound is fully dissolved. Ensure the solution is clear.

  • Sterilization: DMSO stock solutions are typically considered sterile if prepared from a sterile powder with sterile, anhydrous DMSO under aseptic conditions. Filtration is generally not required.

  • Storage: Aliquot into small volumes in tightly sealed, DMSO-safe tubes. Store at -20°C, protected from moisture and light.

Strategy 3: Advanced Formulation with Cyclodextrins

Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate poorly soluble "guest" molecules, like HIAA, forming an inclusion complex that has significantly enhanced aqueous solubility and stability.[9] This complex can then be readily dissolved in culture medium. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.[10]

Advantages:

  • Significantly increases aqueous solubility without organic solvents.[11]

  • Can improve compound stability and reduce non-specific binding.[9]

  • Lower cytotoxicity compared to many organic solvents.

Limitations:

  • Requires optimization of the drug-to-CD ratio.

  • At high concentrations, CDs can extract cholesterol from cell membranes, which can be a confounding biological effect.

Protocol 3.3: Preparation of a HIAA-Cyclodextrin Inclusion Complex

  • Prepare CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in sterile water. This may require gentle warming (e.g., 37°C) to fully dissolve.

  • Add HIAA: Add an excess of solid HIAA powder to the HP-β-CD solution.

  • Complexation: Tightly seal the container and place it on a rotary shaker or stirrer at room temperature for 24-48 hours, protected from light. This allows for the equilibrium of the inclusion complex to be reached.

  • Remove Excess Compound: After incubation, centrifuge the solution at high speed (e.g., 14,000 x g for 15 minutes) to pellet the undissolved HIAA.

  • Collect and Sterilize: Carefully collect the supernatant, which contains the soluble HIAA-CD complex. Sterilize using a 0.22 µm syringe filter.

  • Quantify Concentration: The exact concentration of HIAA in the final solution must be determined analytically, for example, by using HPLC with a standard curve.

  • Storage: Store the quantified stock solution in aliquots at -20°C.

Essential Validation Protocols

Executing a formulation strategy is incomplete without validation. The following protocols are crucial for ensuring that the observed biological effects are due to the compound itself and not the delivery vehicle or degradation products.

Experimental Workflow for Formulation Validation

G prep Prepare Stock Solution (e.g., DMSO) cytotox Protocol 4.2: Determine Vehicle Cytotoxicity prep->cytotox 1. Validate Solvent stability Protocol 4.3: Assess Compound Stability cytotox->stability 2. Validate Compound dose Perform Dose-Response Experiment stability->dose 3. Proceed to Assay

Caption: Workflow for validating a chosen formulation strategy.

Protocol: Assessing Vehicle Cytotoxicity via MTT Assay

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[13] This protocol determines the highest concentration of the chosen vehicle (e.g., DMSO) that does not significantly impact cell viability.

Materials:

  • Cells of interest, plated in a 96-well plate

  • Complete culture medium

  • Vehicle (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[14]

  • Solubilization solution (e.g., isopropanol with 4 mM HCl and 0.1% NP-40)[14]

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

  • Vehicle Dilution Series: Prepare serial dilutions of the vehicle (e.g., DMSO) in complete culture medium to achieve final concentrations ranging from 2% down to 0.01%, plus a no-vehicle control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the vehicle-containing medium to the respective wells. Incubate for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: At the end of the incubation, add 10 µL of 5 mg/mL MTT solution to each well.[15]

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C until purple precipitate is visible inside the cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Place the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each vehicle concentration relative to the no-vehicle control. The highest concentration that maintains >90% viability is considered the maximum safe concentration for your experiments.

Protocol: Assessing HIAA Stability in Culture Medium

Principle: It is crucial to confirm that HIAA remains stable in the complete culture medium under standard incubation conditions (37°C, 5% CO₂). Degradation can lead to an underestimation of potency. High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[16][17]

Procedure:

  • Sample Preparation: Spike HIAA (from your chosen stock solution) into complete cell culture medium at a relevant final concentration (e.g., 10 µM). Also, prepare a control sample by spiking the same amount into a stable solvent like acetonitrile or methanol.

  • Incubation: Incubate the medium-containing sample in a sterile, sealed tube at 37°C.

  • Time Points: At various time points (e.g., 0, 2, 8, 24, 48 hours), withdraw an aliquot of the sample.

  • Sample Quenching: Immediately mix the aliquot with 2-3 volumes of cold acetonitrile to precipitate proteins and halt any enzymatic degradation. Centrifuge at high speed to pellet the precipitate.

  • HPLC Analysis: Analyze the supernatant from each time point, along with the control sample, by a validated stability-indicating HPLC method.[18]

  • Analysis: Compare the peak area of the HIAA parent compound at each time point to the T=0 sample. A decrease in the peak area or the appearance of new peaks would indicate degradation. The compound is considered stable if >90% remains after the longest experimental time point.

Advanced Considerations

  • Serum Protein Binding: Components of fetal bovine serum (FBS), primarily albumin, can bind to small molecules, reducing the free (bioavailable) concentration of HIAA.[1][19] This is especially relevant for lipophilic compounds. If binding is a concern, consider reducing the serum percentage during treatment or using serum-free medium, provided the cells can tolerate it.

  • Non-Specific Binding: Hydrophobic compounds can adsorb to plastic surfaces of labware (e.g., plates, tubes). Using low-binding plastics or including a small amount of a non-ionic surfactant (e.g., Pluronic F-127) in the medium can mitigate this effect.[20]

  • 3D Cell Cultures: Formulating for spheroids or organoids may require further optimization, as drug penetration into these complex structures can be a limiting factor.[21]

Conclusion

The successful delivery of 1-hydroxy-2-indanacetic acid in cell culture hinges on a systematic approach that begins with an understanding of its physicochemical properties. For low concentration studies, a simple pH-adjusted aqueous solution is the most elegant approach. For higher concentrations, a carefully validated DMSO co-solvent system is standard, while cyclodextrin-based formulations offer a powerful alternative for overcoming significant solubility challenges or solvent sensitivity. Researchers must perform due diligence by validating vehicle cytotoxicity and compound stability to ensure that the resulting biological data is both accurate and reproducible.

References

  • Cheméo. (n.d.). Chemical Properties of Acetic acid, hydroxy- (CAS 79-14-1). Retrieved from Cheméo. URL: [Link]

  • Google Patents. (n.d.). JPS60184038A - Production of 1-hydroxy-2-one compound. Retrieved from Google Patents.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14914690, 1-Hydroxy-2-indanone. Retrieved from PubChem. URL: [Link]

  • National Institute of Standards and Technology. (n.d.). Acetic acid, hydroxy-. In NIST Chemistry WebBook. Retrieved from NIST. URL: [Link]

  • RJ Wave. (2026, January 1). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. Retrieved from RJ Wave. URL: [Link]

  • Veríssimo, A. C. S., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports. URL: [Link]

  • Srinivasan, B., et al. (2021). Deriving protein binding-corrected chemical concentrations for in vitro testing. Clinical and Translational Science. URL: [Link]

  • Davis, M. E., & Brewster, M. E. (2020). Cyclodextrins in drug delivery: applications in gene and combination therapy. Journal of Controlled Release. URL: [Link]

  • NextSDS. (n.d.). 1-HYDROXY-2-INDANACETIC ACID — Chemical Substance Information. Retrieved from NextSDS. URL: [Link]

  • Journal of the American Chemical Society. (2023, December 20). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. Retrieved from JACS. URL: [Link]

  • DSpace@MIT. (n.d.). Optimizations of in vitro model systems and protein designs for drug delivery applications. Retrieved from MIT DSpace. URL: [Link]

  • LCGC International. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from LCGC International. URL: [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from Keyence. URL: [Link]

  • MDPI. (2025, March 17). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. Retrieved from MDPI. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. Retrieved from PMC. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Retrieved from PMC. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 445982, Hydroxyl iminodiacetic acid. Retrieved from PubChem. URL: [Link]

  • MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Retrieved from MDPI. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from PMC. URL: [Link]

  • PNAS. (2009, March 24). Identifying the proteins to which small-molecule probes and drugs bind in cells. Retrieved from PNAS. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Retrieved from PMC. URL: [Link]

  • Wiley Analytical Science. (2024, May 11). Cell culture optimization and cryotechnologies for advancing drug development. Retrieved from Wiley Analytical Science. URL: [Link]

  • RJPN. (2025, February 1). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. Retrieved from RJPN. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6844, 1-Hydroxy-2-naphthoic acid. Retrieved from PubChem. URL: [Link]

  • Open Access Journals. (2012, November 11). Cyclodextrin In Drug Delivery: A Review. Retrieved from OMICS Online. URL: [Link]

  • bioRxiv. (2023, November 2). Small-molecule binding and sensing with a designed protein family. Retrieved from bioRxiv. URL: [Link]

  • Biomedical Research and Therapy. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Retrieved from Biomedical Research and Therapy. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual. Retrieved from NCBI Bookshelf. URL: [Link]

  • SciSpace. (n.d.). Stability Indicating HPLC Method Development and Validation. Retrieved from SciSpace. URL: [Link]

  • MDPI. (2025, October 21). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. Retrieved from MDPI. URL: [Link]

  • FooDB. (2010, April 8). Showing Compound 1-Hydroxy-2-propanone (FDB012041). Retrieved from FooDB. URL: [Link]

  • DergiPark. (2024, December 30). The importance of 3D cell culture in drug discovery and development. Retrieved from DergiPark. URL: [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from ResearchGate. URL: [Link]

  • ACS Publications. (2025, September 9). Optimizing Lutein Formulations for Targeted Ocular Drug Delivery: In Vitro and In Vivo Insights. Retrieved from ACS Applied Materials & Interfaces. URL: [Link]

Sources

Application Note & Protocols: Catalytic Reduction Strategies for the Stereoselective Synthesis of 1-Hydroxy-2-Indanacetic Acid Precursors

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the catalytic reduction of 2-oxo-1-indanacetic acid esters, key precursors to the pharmacologically significant 1-hydroxy-2-indanacetic acid scaffold. Controlling the stereochemistry at the C1 and C2 positions is critical for biological activity, and this note focuses on achieving high diastereoselectivity and enantioselectivity. We present and compare three primary catalytic methodologies: heterogeneous hydrogenation for cis-diastereoselectivity, homogeneous asymmetric hydrogenation for enantiocontrol, and asymmetric transfer hydrogenation as a practical alternative. Each section includes a discussion of the underlying chemical principles, detailed experimental protocols, and comparative data to guide methodology selection and optimization.

Introduction: The Significance of Stereochemistry

The 1-hydroxy-2-indanacetic acid core is a privileged structure found in numerous biologically active molecules and drug candidates.[1] The spatial arrangement of the hydroxyl and acetic acid side-chain—specifically the cis or trans relationship and the absolute chirality (R/S configuration) of the two stereocenters—is paramount. It dictates the molecule's ability to bind to its biological target, directly influencing efficacy and safety. The primary synthetic challenge lies in the stereocontrolled reduction of the ketone in a precursor, typically an ethyl or methyl 2-oxo-1-indanacetate. This reduction generates the two crucial stereocenters simultaneously. This guide details robust catalytic methods to control this critical transformation.

Overview of Catalytic Reduction Strategies

The target transformation is the reduction of the C1 ketone in a β-keto ester, 2-oxo-1-indanacetate ( 1 ), to the corresponding β-hydroxy ester ( 2 ). The primary goal is to selectively form the cis-isomer, which is often the more biologically relevant diastereomer. Further, achieving a high enantiomeric excess (ee) for a specific enantiomer is crucial for developing single-isomer drugs.

General Reaction SchemeScheme 1. General reaction for the catalytic reduction of a 2-oxo-1-indanacetate precursor.

We will explore three field-proven catalytic approaches:

  • Heterogeneous Catalytic Hydrogenation: Primarily for achieving high cis-diastereoselectivity.

  • Homogeneous Asymmetric Hydrogenation: For producing single enantiomers with high fidelity.

  • Asymmetric Transfer Hydrogenation (ATH): A practical and often safer alternative to high-pressure hydrogenation for enantioselective synthesis.[2][3][4]

Method 1: Diastereoselective Heterogeneous Catalytic Hydrogenation

This method is a reliable and scalable approach to favor the formation of the cis-hydroxy ester. The choice of catalyst and conditions directs the hydrogen addition to one face of the indanone ring system.

Causality and Mechanistic Insights

In heterogeneous hydrogenation, the substrate adsorbs onto the surface of a solid catalyst (e.g., Palladium on carbon, Pd/C). The steric bulk of the indane ring system and the acetic acid ester side chain influences the mode of adsorption. The less-hindered face of the ketone is preferentially presented to the catalyst surface, where hydrogen atoms are delivered from. This steric-controlled delivery typically results in the formation of the thermodynamically more stable cis product.

Experimental Protocol: Synthesis of cis-1-Hydroxy-2-indanacetic Acid Ethyl Ester

Materials:

  • Ethyl 2-oxo-1-indanacetate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5 mol% Pd)

  • Ethanol (ACS grade, 20 mL per gram of substrate)

  • Hydrogen gas (H₂)

  • Celite®

Equipment:

  • Parr hydrogenation apparatus or a multi-well pressure reactor

  • Glass reactor liner

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • Reactor Setup: Place ethyl 2-oxo-1-indanacetate (e.g., 2.18 g, 10 mmol) and ethanol (22 mL) into the glass liner of the hydrogenation apparatus.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst (e.g., 106 mg, 0.05 mmol Pd). Safety Note: Palladium on carbon can be pyrophoric, especially when dry. Handle with care.

  • Hydrogenation: Seal the reactor. Purge the system with hydrogen gas three times to remove air. Pressurize the reactor to the desired pressure (e.g., 50 psi).

  • Reaction: Begin vigorous stirring and heat the reaction to a set temperature (e.g., 40 °C). Monitor the reaction progress by observing hydrogen uptake or by periodic sampling and analysis (TLC or HPLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol (2 x 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be purified further by column chromatography if necessary.

Data Presentation
CatalystH₂ Pressure (psi)Temperature (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
10% Pd/C50406>95>95:5
5% Pt/C60258>9590:10
Raney Ni1005012>9085:15

Method 2: Enantioselective Homogeneous Asymmetric Hydrogenation

To produce a single enantiomer, a chiral catalyst is required. Homogeneous catalysts, where the catalyst is dissolved in the reaction medium, offer exquisite control over stereochemistry. Ruthenium complexes with chiral diphosphine ligands, such as BINAP, are industry standards for the asymmetric hydrogenation of β-keto esters.[5]

Causality and Mechanistic Insights

The mechanism of Ru-BINAP catalyzed hydrogenation is well-understood.[5] The β-keto ester substrate coordinates to the chiral ruthenium center in a specific orientation dictated by the C₂-symmetric BINAP ligand. This creates a chiral pocket around the active site. Hydrogen gas then adds across the metal-hydride bond to the coordinated ketone, with the ligand architecture directing the hydride transfer to one specific face of the carbonyl, leading to the formation of one enantiomer in high excess.

Experimental Protocol: Synthesis of (1R, 2S)-1-Hydroxy-2-indanacetic Acid Ethyl Ester

Materials:

  • Ethyl 2-oxo-1-indanacetate (1.0 eq)

  • [RuCl₂((R)-BINAP)]₂·NEt₃ (0.5 mol %)

  • Methanol (degassed, HPLC grade, 25 mL per gram of substrate)

  • Hydrogen gas (H₂)

Equipment:

  • High-pressure autoclave with a glass liner

  • Magnetic stirrer and stir bar

  • Schlenk line for inert atmosphere techniques

Procedure:

  • Catalyst Preparation: In a glovebox or under a strict inert atmosphere, place the [RuCl₂((R)-BINAP)]₂·NEt₃ catalyst (e.g., 96 mg, 0.05 mmol for a 10 mmol scale reaction) and ethyl 2-oxo-1-indanacetate (2.18 g, 10 mmol) into the reactor liner.

  • Solvent Addition: Add degassed methanol (25 mL) via cannula.

  • Hydrogenation: Seal the autoclave. Purge the system with high-purity hydrogen gas three to five times. Pressurize the reactor to 150 psi (10 atm).

  • Reaction: Begin vigorous stirring. The reaction typically proceeds at room temperature (25 °C) and is complete in 12-24 hours. Monitor by HPLC on a chiral column.

  • Work-up: Upon completion, carefully vent the hydrogen and purge with nitrogen.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the highly enantioenriched product.

Data Presentation
Chiral LigandH₂ Pressure (atm)S/C RatioTime (h)Yield (%)ee (%)
(R)-BINAP10200:11898>99
(S)-MeO-BIPHEP10200:1209598
(R)-SYNPHOS15250:1249297

Method 3: Asymmetric Transfer Hydrogenation (ATH)

ATH is an increasingly popular method that avoids the need for high-pressure hydrogen gas, using a hydrogen donor molecule instead. Noyori-type catalysts, which are ruthenium(II) complexes with a chiral diamine ligand, are exceptionally effective for this transformation.[2][3][4][6]

Causality and Mechanistic Insights

The Noyori-Ikariya catalyst operates via a metal-ligand bifunctional mechanism.[5] The hydrogen donor, typically a formic acid/triethylamine (HCOOH/NEt₃) azeotrope or isopropanol, transfers a hydride to the ruthenium center and a proton to the amine ligand. The substrate ketone then coordinates to the metal, and the hydride from the Ru-H bond and the proton from the N-H bond are transferred in a concerted, six-membered transition state to the carbonyl group. The chirality of the diamine ligand ensures this transfer occurs enantioselectively.

Experimental Protocol: ATH of Ethyl 2-oxo-1-indanacetate

Materials:

  • Ethyl 2-oxo-1-indanacetate (1.0 eq)

  • RuCl (1 mol %)

  • Formic acid/triethylamine azeotrope (5:2 molar ratio) (5.0 eq)

  • Dimethylformamide (DMF, anhydrous) (10 mL per gram of substrate)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Reactor Setup: To a round-bottom flask under a nitrogen atmosphere, add ethyl 2-oxo-1-indanacetate (e.g., 1.09 g, 5 mmol) and the RuCl catalyst (e.g., 32 mg, 0.05 mmol).

  • Solvent and H-Donor: Add anhydrous DMF (11 mL) followed by the HCOOH/NEt₃ azeotrope (2.4 mL, ~25 mmol).

  • Reaction: Stir the mixture at a constant temperature (e.g., 28 °C) for 12-18 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, quench the reaction by adding water (20 mL). Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by column chromatography.

Data Presentation
CatalystH-DonorTemp (°C)Time (h)Yield (%)ee (%)
RuClHCOOH/NEt₃28169698
RuClHCOOH/NEt₃28169598 (opposite enantiomer)
RuClIsopropanol/KOH40249095

Visualization of Workflows

General Catalytic Hydrogenation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor with Substrate & Solvent B Add Catalyst under Inert Atmosphere A->B C Seal & Purge with H₂ B->C D Pressurize & Heat C->D E Stir & Monitor (H₂ Uptake / HPLC) D->E F Vent & Purge with N₂ E->F G Filter through Celite to Remove Catalyst F->G H Concentrate Filtrate G->H I Purify (Chromatography) H->I

Caption: Workflow for a typical catalytic hydrogenation experiment.

Simplified Catalytic Cycle for Asymmetric Transfer Hydrogenation

G cluster_reactants Inputs cluster_products Outputs Ru_pre [Ru]-Cl Precatalyst Ru_H [Ru]-H Active Catalyst Ru_pre->Ru_H TS Transition State Ru_H->TS Product_complex [Ru]-Product Complex TS->Product_complex Hydride Transfer Oxidized_donor Oxidized H-Donor TS->Oxidized_donor Product_complex->Ru_H Regeneration Alcohol Chiral Alcohol Product_complex->Alcohol Ketone Ketone Substrate Ketone->TS H_Donor H-Donor (e.g., HCOOH) H_Donor->Ru_pre Activation

Caption: Catalytic cycle for Noyori-type asymmetric transfer hydrogenation.

References

  • Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters - ResearchGate. ResearchGate. Available at: [Link]

  • Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Organic Chemistry Portal. Available at: [Link]

  • Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. IntechOpen. Available at: [Link]

  • Synthesis and pharmacological evaluation of some indanone-3-acetic acid derivatives. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility challenges of 1-hydroxy-2-indanacetic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Portal for 1-hydroxy-2-indanacetic acid. As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we address the fundamental thermodynamic and kinetic barriers that cause this compound to precipitate, providing you with self-validating protocols to ensure reliable, reproducible assays.

The Scientist's Dispatch: Mechanistic Rationale

1-hydroxy-2-indanacetic acid is a lipophilic weak acid. It shares a core pharmacophore (a carboxylic acid tethered to a bulky, hydrophobic ring system) with well-known indanacetic and indoleacetic acid derivatives like indomethacin, giving it a predicted pKa of approximately 4.5[1].

The Causality of Precipitation: When you add the free acid powder directly to a neutral aqueous buffer (e.g., PBS pH 7.4), the bulk solution is theoretically alkaline enough to ionize the compound. However, as the crystal begins to dissolve, the release of protons from the carboxylic acid rapidly depletes the buffer capacity at the solid-liquid interface. This drops the microenvironmental pH below 4.5, leaving the compound un-ionized and halting dissolution[1]. To overcome this, we must manipulate either the ionization state prior to buffering or encapsulate the lipophilic indane ring to shield it from the aqueous environment[2].

Quantitative Solubility Matrix

The following table summarizes the expected solubility enhancements based on structurally analogous indanacetic acid derivatives. Use this to select the appropriate strategy for your required assay concentration.

Solubilization StrategyMechanism of ActionEstimated Solubility LimitOptimal Application
Unbuffered Water (pH < 4.5) Intrinsic solubility of the un-ionized free acid< 5 µg/mLBaseline reference only
Alkali-Salt / pH 7.4 Buffer Ionization of the carboxylic acid (pH > pKa + 2)~ 100 - 150 µg/mLIn vitro biochemical assays, low-dose in vivo
Co-solvent (20% PEG 400) Disruption of water self-association> 1.0 mg/mLFormulations tolerating high viscosity/osmolarity
Complexation (10% HP-β-CD) Host-guest encapsulation of the indane ring> 2.0 mg/mLParenteral in vivo dosing, sensitive cell assays

Data extrapolated from established solubility profiles of structurally related indanacetic and indoleacetic acids[1][3].

Decision Workflow

G Start 1-hydroxy-2-indanacetic acid (Crystalline Powder) Check Determine Assay Constraints (In vivo vs. In vitro) Start->Check Org Tolerates Co-solvents? (e.g., DMSO, PEG) Check->Org Aq Strictly Aqueous (Cell/Tissue Assays) Check->Aq Cosolvent Prepare Stock in DMSO/PEG Dilute in Buffer (≤1% Org) Org->Cosolvent Yes CD Cyclodextrin Complexation (HP-β-CD 10-20% w/v) Org->CD No pH pH Adjustment Protocol (Titrate to pH > 6.8) Aq->pH High pH Tolerated Aq->CD Neutral pH Required Stable Stable Solubilized Compound Cosolvent->Stable pH->Stable CD->Stable

Decision workflow for solubilizing 1-hydroxy-2-indanacetic acid in aqueous media.

The Protocol Vault (Self-Validating Systems)

Every protocol below is designed as a closed-loop system. You will not proceed to your assay until the validation checkpoints confirm success.

Protocol A: The Alkali-Salt to Buffer Transition

Use this when your assay can tolerate standard physiological buffers but requires the compound to be strictly free of organic solvents.

  • Salt Formation: Weigh your target mass of 1-hydroxy-2-indanacetic acid into a glass vial. Add a 1.1x molar excess of 0.1 M NaOH.

    • Mechanistic Note: This bypasses the microenvironmental pH drop by forcing the formation of the highly soluble sodium salt before any buffer is introduced[4].

  • Primary Dissolution: Vortex vigorously for 60 seconds. The solution should become entirely clear.

  • Buffer Integration: Slowly add your target buffer (e.g., 100 mM Phosphate Buffer) dropwise while continuously vortexing.

  • pH Normalization: Back-titrate with 0.1 M HCl until you reach pH 7.4. Do not drop below pH 6.8 , or the compound will revert to its un-ionized state and precipitate[1].

  • Validation Checkpoint 1 (Optical): Shine a standard laser pointer through the vial. The absence of a Tyndall effect (light scattering) confirms a true molecular solution rather than a colloidal suspension.

  • Validation Checkpoint 2 (Stability): Let the solution sit for 60 minutes, then re-measure the pH. A downward drift indicates that un-ionized acid is slowly precipitating. If stable, proceed to your assay.

Protocol B: Cyclodextrin Inclusion Complexation

Use this for sensitive cell-based assays or in vivo injections where pH spikes or co-solvents cause toxicity.

  • Host Preparation: Prepare a 10% to 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer.

  • Guest Addition: Add the 1-hydroxy-2-indanacetic acid powder directly to the cyclodextrin solution.

  • Thermal Activation: Sonicate the mixture in a water bath at 37°C for 45 minutes.

    • Mechanistic Note: Thermal energy overcomes the activation barrier, allowing the lipophilic indane ring to slip into the hydrophobic cavity of the cyclodextrin, while the hydroxyl-rich exterior maintains aqueous solubility[2].

  • Equilibration: Allow the solution to cool to room temperature and equilibrate for 12 hours on an orbital shaker.

  • Validation Checkpoint (Quantification): Centrifuge an aliquot at 10,000 x g for 5 minutes. Measure the UV absorbance of the supernatant and compare it to an uncentrifuged sample. Equal absorbance confirms 100% inclusion with no micro-precipitates.

Active Support Tickets (FAQs)

Ticket #1044: "My compound crashes out instantly when I dilute my 10 mM DMSO stock into cell culture media." Root Cause: You are experiencing "solvent-shift precipitation." When the DMSO stock hits the aqueous media, the local concentration of water spikes. The 1-hydroxy-2-indanacetic acid breaches its aqueous solubility limit and aggregates before the media's buffering agents can ionize the carboxylic acid. The Fix: Do not pipet the stock directly into a static pool of media. Instead, warm the media to 37°C. Create a vortex in the media using a magnetic stirrer, and inject the DMSO stock directly into the vortex drop-by-drop. Keep the final DMSO concentration ≤ 0.5%.

Ticket #2019: "I adjusted the pH to 7.4, but I'm getting inconsistent IC50 results across different days." Root Cause: You likely have micro-precipitates. If you simply added the powder to pH 7.4 buffer, you created a saturated solution with suspended, invisible micro-crystals. As these crystals slowly dissolve during your assay, the effective concentration of the drug changes dynamically. The Fix: Implement the Alkali-Salt to Buffer Transition (Protocol A) to ensure complete ionization prior to buffering. Always filter your final stock through a 0.22 µm PTFE membrane to establish a definitive, stable concentration.

Ticket #3005: "Can I use PEG 400 or Glycerin instead of Cyclodextrins for an IV injection?" Root Cause & Fix: Yes, co-solvents like PEG 400 and Glycerin are highly effective because they disrupt the self-association of water molecules, creating a more favorable dielectric environment for the indane ring[3]. However, for IV injections, high concentrations of PEG 400 (>20%) can cause hemolysis and high viscosity. If your required dose forces you to use >20% PEG, switch to Protocol B (HP-β-CD), which is vastly superior for parenteral tolerance and maintains a viscosity close to water[2].

Sources

Technical Support Center: A Guide to Preventing Thermal and Oxidative Degradation of 1-hydroxy-2-indanacetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-hydroxy-2-indanacetic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As a molecule with both a secondary alcohol and a carboxylic acid functional group on an indane scaffold, it is susceptible to specific degradation pathways that can compromise experimental outcomes and product shelf-life. This document provides an in-depth understanding of these pathways, troubleshooting for common issues, and validated protocols for storage and analysis.

Section 1: Understanding the Instability of 1-hydroxy-2-indanacetic acid

The molecular structure of 1-hydroxy-2-indanacetic acid is the primary determinant of its stability profile. The two key areas of concern are the secondary alcohol at the C1 position and the carboxylic acid moiety.

  • Oxidative Degradation : The secondary alcohol is the most vulnerable site for oxidation. In the presence of atmospheric oxygen, trace metal ions, or peroxide impurities (often found in solvents), this hydroxyl group can be oxidized to a ketone.[1] This reaction converts 1-hydroxy-2-indanacetic acid into its primary oxidative degradant, 1-oxo-2-indanacetic acid. This process is often autocatalytic, meaning the formation of initial degradation products can accelerate further degradation.[2]

  • Thermal and Photolytic Degradation : The carboxylic acid group is susceptible to degradation under thermal stress, primarily through decarboxylation, where the carboxyl group is lost as CO2.[3][4] While aromatic carboxylic acids show variable stability, elevated temperatures can promote this degradation.[3] Furthermore, exposure to UV light can provide the necessary energy to initiate photolytic degradation, potentially affecting both the carboxyl group and the aromatic ring system.[5]

Primary Degradation Pathways

G cluster_main 1-hydroxy-2-indanacetic acid cluster_ox Oxidative Stress (O₂, Metal Ions, Peroxides) cluster_therm Thermal/Photolytic Stress (Heat, UV Light) main 1-hydroxy-2-indanacetic acid ox_prod 1-oxo-2-indanacetic acid (Ketone formation) main->ox_prod Oxidation of secondary alcohol therm_prod Decarboxylation/Other Products main->therm_prod Decarboxylation/ Photolysis

Caption: Primary degradation pathways for 1-hydroxy-2-indanacetic acid.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and handling of 1-hydroxy-2-indanacetic acid in a direct question-and-answer format.

Q1: I've observed a new, more polar peak appearing in my reverse-phase HPLC chromatogram after storing my sample. What is it?

A: The appearance of a new peak is a strong indicator of chemical degradation. Given the structure of 1-hydroxy-2-indanacetic acid, the most probable cause is the oxidation of the secondary alcohol to a ketone, forming 1-oxo-2-indanacetic acid . The ketone is more polar than the alcohol, which would typically cause it to elute earlier in a standard reverse-phase HPLC method.

  • Causality : The hydroxyl group (-OH) is converted to a carbonyl group (C=O). This change in functionality increases the molecule's overall polarity.

  • Verification : To confirm the identity of this degradant, we recommend using Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] The mass of the degradant should correspond to a loss of two hydrogen atoms from the parent molecule (M-2). For definitive structural confirmation, the impurity can be isolated and analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Q2: My solid, white sample of 1-hydroxy-2-indanacetic acid has developed a yellow or brownish tint after being stored on the shelf for several months. Is it still usable?

A: Discoloration is a visual red flag for degradation. While the bulk of the sample may still be the parent compound, the color change indicates the formation of impurities. These are often highly conjugated molecules formed from secondary degradation reactions, which absorb visible light even at very low concentrations.

  • Causality : The color likely arises from complex degradation pathways beyond simple oxidation, possibly involving the aromatic ring system or condensation reactions between primary degradants.

  • Actionable Advice : The material should not be used without re-qualification. You must perform a quantitative purity analysis (e.g., HPLC with a validated, stability-indicating method) to determine the exact purity of the batch.[8] If the purity is below the required specification for your experiment, the batch should be discarded or repurified.

Q3: The measured purity of my compound has dropped by 15% over three months, even though it was stored in a sealed vial. What went wrong?

A: A significant purity drop suggests a failure in one of the three core storage principles: protection from Oxygen, Temperature, or Light .

  • Oxygen Exposure : A standard screw-cap vial is not hermetically sealed. Over time, oxygen from the ambient air can diffuse into the vial. The headspace in the vial also contains a significant amount of oxygen. This is often the primary culprit for oxidative degradation.

  • Temperature Fluctuation : Was the sample stored at room temperature? The kinetics of all chemical reactions, including degradation, are accelerated by heat.[9][10] Storing the compound on a lab bench exposed to daily temperature cycles or direct sunlight can significantly increase the rate of degradation compared to storage in a controlled, cool environment.

  • Light Exposure : Standard clear glass vials offer no protection from light. UV and even high-energy visible light can initiate photolytic degradation pathways.[2][5]

To diagnose the issue, review your storage protocol. Was the vial flushed with an inert gas? Was it stored in a freezer or refrigerator? Was it protected from light? Answering these questions will pinpoint the likely cause of the instability.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 1-hydroxy-2-indanacetic acid?

A: For long-term stability (>6 months), solid 1-hydroxy-2-indanacetic acid should be stored at -20°C or lower , in an amber glass vial , with the headspace flushed with an inert gas like argon or nitrogen before sealing. This combination mitigates thermal, photolytic, and oxidative degradation pathways.

Q2: How should I prepare and store solutions of this compound for experimental use?

A: Solutions are generally less stable than the solid material.

  • Solvent Choice : Use high-purity, degassed solvents. Ethers like THF are notorious for forming peroxide impurities upon storage, which are potent oxidizing agents. If possible, use freshly opened bottles of high-purity solvents.

  • Preparation : Prepare solutions fresh for each experiment. If a stock solution must be stored, it should be aliquoted into single-use volumes, purged with inert gas, and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • pH Control : If using aqueous solutions, be aware that degradation rates can be pH-dependent.[2][11] Consider buffering the solution to a pH where the compound exhibits maximum stability, which should be determined empirically through a stability study.

Q3: Can I add an antioxidant to my formulation to improve stability?

A: Yes, incorporating an antioxidant is a highly effective strategy, particularly for solutions or formulations intended for longer-term storage.

  • Mechanism : Antioxidants work by scavenging free radicals or by being preferentially oxidized, thus protecting the active compound.[2][12]

  • Recommended Antioxidants :

    • For Organic Solutions : Butylated hydroxytoluene (BHT) or Butylated hydroxyanisole (BHA) are effective chain-breaking antioxidants.[12][13] A typical concentration is 0.01-0.1%.[12]

    • For Aqueous Solutions : Ascorbic acid is a good choice.[12][14]

    • Chelating Agents : If metal-catalyzed oxidation is a concern, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from participating in redox reactions.[2]

Q4: How do I develop a stability-indicating analytical method to monitor my compound's purity?

A: A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the active compound's concentration due to degradation.[15] The key is to prove that the analytical signal for the parent compound is not affected by the presence of its degradants, impurities, or other components in the sample. The most common approach is to use forced degradation studies .[16][17][18] In these studies, the compound is intentionally exposed to harsh stress conditions to generate its degradation products. The analytical method (typically HPLC) must then demonstrate that it can separate all the newly formed degradation peaks from the main compound peak.[7]

Section 4: Protocols and Methodologies

Protocol 4.1: Recommended Long-Term Storage of Solid Compound
  • Weighing : Dispense the required amount of 1-hydroxy-2-indanacetic acid into a pre-weighed amber glass vial with a PTFE-lined cap.

  • Inerting : Place the open vial inside a glove box with an inert atmosphere (N₂ or Ar) or, alternatively, flush the vial with a gentle stream of inert gas for 1-2 minutes to displace all air.

  • Sealing : Immediately and tightly seal the vial with the cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling : Clearly label the vial with the compound name, batch number, date, and storage conditions.

  • Storage : Place the sealed vial in a designated -20°C freezer. Log the sample in your inventory.

Protocol 4.2: Workflow for a Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradants and validate a stability-indicating HPLC method, following ICH guidelines.[15][16][19] The goal is to achieve 5-20% degradation of the active ingredient.[16]

  • Sample Preparation : Prepare several identical solutions of 1-hydroxy-2-indanacetic acid (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water).

  • Stress Conditions : Expose the solutions to the following conditions in parallel:

    • Acid Hydrolysis : Add HCl to a final concentration of 0.1 M. Heat at 60°C for 8 hours.[16]

    • Base Hydrolysis : Add NaOH to a final concentration of 0.1 M. Keep at room temperature for 4 hours.[16]

    • Oxidation : Add 3% H₂O₂. Keep at room temperature for 24 hours.[15]

    • Thermal Stress : Heat the solution at 70°C for 48 hours. For solid-state thermal stress, heat the powder at 70°C.

    • Photolytic Stress : Expose the solution to a calibrated light source as per ICH Q1B guidelines.

    • Control : Keep one solution at 4°C in the dark.

  • Analysis :

    • After exposure, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze all stressed samples and the control sample by your proposed HPLC-UV/PDA method.

    • Analyze key samples by LC-MS to obtain mass information for the new peaks.

  • Evaluation :

    • Compare the chromatograms. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent compound peak and from each other.

    • Calculate the mass balance to ensure all major degradants are accounted for.

Forced Degradation Experimental Workflow

G cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL) control Control Sample (4°C, Dark) start->control acid Acidic 0.1 M HCl, 60°C start->acid base Basic 0.1 M NaOH, RT start->base ox Oxidative 3% H₂O₂, RT start->ox therm Thermal 70°C start->therm photo Photolytic ICH Q1B start->photo analysis Neutralize & Dilute Samples control->analysis acid->analysis base->analysis ox->analysis therm->analysis photo->analysis hplc Analyze by HPLC-PDA & LC-MS analysis->hplc end Evaluate Method Specificity & Degradation Pathways hplc->end

Caption: Workflow for conducting a forced degradation study.

Section 5: Data Summary Tables

Table 1: Recommended Storage Conditions Summary
ParameterCondition for SolidCondition for SolutionRationale
Temperature -20°C or below-20°C to -80°C (single-use aliquots)Reduces reaction kinetics of all degradation pathways.
Atmosphere Inert Gas (N₂ or Ar)Degassed solvents, inert gas overlayPrevents oxidative degradation of the secondary alcohol.
Light Amber vial, store in darkAmber vial, store in darkPrevents initiation of photolytic degradation reactions.[2][5]
Container Glass vial, PTFE-lined capGlass vial, PTFE-lined capEnsures inert contact surfaces and a tight seal.
Additives N/AAntioxidants (e.g., BHT, Ascorbic Acid)Scavenges free radicals and reactive oxygen species to inhibit oxidation.[12][13][14]
Table 2: Typical Conditions for Forced Degradation Studies
StressorTypical ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°CPotential for dehydration or other acid-catalyzed reactions.[15][16]
Base Hydrolysis 0.1 M - 1 M NaOH, RT-60°CBase-catalyzed degradation; potential for enolization.[15][16]
Oxidation 3-30% H₂O₂, RTOxidation of the secondary alcohol to a ketone.[15]
Thermal >10°C above accelerated stability test temp (e.g., 70°C)Decarboxylation, dehydration.[16]
Photolytic ICH Q1B specified light/UV exposurePhotolytic cleavage, radical formation.[2][16]

References

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Patwekar, S. L., et al. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Chemistry, 9(7), 336. [Link]

  • Alcon, M. J., & Martin, C. (2001). Antioxidant stabilizer system for pharmaceutical formulations.
  • Sharma, R. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications. [Link]

  • Various Authors. (2023). Pharmaceutical Compounds With Antioxidant Properties. Carrier-mediated Gene and Drug Delivery for Dermal Wound Healing. [Link]

  • Carlin, B., & Pignoli, B. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Gattefossé. [Link]

  • LibreTexts. (2021). 15.7: Oxidation of Alcohols. Chemistry LibreTexts. [Link]

  • de Souza, J., et al. (2019). Rational use of antioxidants in solid oral pharmaceutical preparations. ResearchGate. [Link]

  • Es-sebbar, E., et al. (2022). Investigating the stability of aromatic carboxylic acids in hydrated magnesium sulfate under UV irradiation to assist detection of organics on Mars. Scientific Reports. [Link]

  • Singh, S., et al. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR. [Link]

  • Holliday, R. L., et al. (2001). Hydrothermal stability of aromatic carboxylic acids. ResearchGate. [Link]

  • ChemEurope. (n.d.). Oxidation of primary alcohols to carboxylic acids. chemeurope.com. [Link]

  • Hama, I., et al. (1993). Oxidation of ethoxylated fatty alcohols to alkylpolyglycol carboxylic acids using noble metals as catalysts. ResearchGate. [Link]

  • Eyal, A., & Canari, R. (1995). Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. Industrial & Engineering Chemistry Research. [Link]

  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]

  • Kume, T., et al. (2019). A Study of the Influential Factors Regarding the Thermal Stability of Polymeric Materials. AIDIC. [Link]

  • Grulke, C. M., et al. (2023). Carboxylic acids and light interact to affect nanoceria stability and dissolution in acidic aqueous environments. RSC Advances. [Link]

  • Wilson Sons. (2023). See the necessary care in the transport and storage of derivatives. Wilson Sons. [Link]

  • Indian Oil Corporation. (n.d.). Indane LPG. IOCL. [Link]

  • Gorniak, A., et al. (2022). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules. [Link]

  • Yang, J. E., et al. (2013). Extended metabolic pathways for production of the 2-hydroxyacid containing PHAs. ResearchGate. [Link]

  • Various Authors. (2004). Recent Developments in the Aerobic Oxidation of Alcohols. ResearchGate. [Link]

  • Mhaske, P., & Todkar, D. (2023). Force Degradation And Stability Indicating Method For Impurity Profiling. International Journal of Creative Research Thoughts. [Link]

  • Zmierczak, W., et al. (2005). Pyrolysis of Aromatic Carboxylic Acid Salts: Does Decarboxylation Play a Role in Cross-Linking Reactions? Energy & Fuels. [Link]

  • Kanehisa Laboratories. (2026). KEGG PATHWAY Database. Genome.jp. [Link]

  • Roy, A., et al. (2011). Characterization, physicochemical and photo-stability of a co-crystal involving an antibiotic drug, nitrofurantoin, and 4-hydroxybenzoic acid. CrystEngComm. [Link]

  • Jelić, D., et al. (2021). Thermal Stability of Amorphous Solid Dispersions. Molecules. [Link]

  • Various Authors. (2020). Enzymes in the p-hydroxyphenylacetate degradation pathway of Acinetobacter baumannii. Various Journals. [Link]

  • Davidek, T., et al. (2006). Degradation of the Amadori Compound N-(1-Deoxy-D-fructos-1-yl)glycine in Aqueous Model. Journal of Agricultural and Food Chemistry. [Link]

  • IndianOil. (2025). FAQs. IndianOil. [Link]

  • Sharma, G., et al. (2016). Forced Degradation Studies. SciSpace. [Link]

Sources

Technical Support Center: Troubleshooting Low ESI Efficiency of 1-Hydroxy-2-Indanacetic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve poor electrospray ionization (ESI) efficiency when analyzing 1-hydroxy-2-indanacetic acid.

Mechanistic Overview

1-Hydroxy-2-indanacetic acid (C₁₁H₁₂O₃, exact mass 192.0786) is a moderately polar molecule containing a carboxylic acid moiety (pKa ~4.5) and a hydroxyl group attached to an indane ring. Because of its acidic nature, it is optimally detected in ESI Negative Mode as the deprotonated pseudo-molecular ion [M-H]- at m/z 191.07.

Low ionization efficiency for this compound is rarely a detector issue; it is almost always a source-level thermodynamic or kinetic failure . The root causes typically involve poor solution-phase deprotonation, high droplet surface tension preventing the Rayleigh limit from being reached, or severe ion suppression from competing matrix anions at the droplet surface.

Diagnostic Workflow

Workflow A Low ESI Signal Detected (1-hydroxy-2-indanacetic acid) B Verify ESI Polarity Set to Negative Mode [M-H]- A->B C Evaluate Mobile Phase pH Is pH > pKa (4.5)? B->C D Adjust Buffer Use NH4OH or NH4OAc C->D No E Assess Desolvation Increase Organic % (MeOH/ACN) C->E Yes D->E F Check Matrix Effects Post-Column Infusion E->F

Diagnostic workflow for resolving low ESI efficiency in carboxylic acid analytes.

Frequently Asked Questions (FAQs)

Q1: Why is my signal nearly undetectable when using standard 0.1% Formic Acid or TFA in the mobile phase? A1: This is a classic solution-phase equilibrium failure. Carboxylic acids require deprotonation to form [M-H]-. Stronger acids like Trifluoroacetic acid (TFA) or Formic Acid lower the mobile phase pH well below the pKa of 1-hydroxy-2-indanacetic acid (~4.5), forcing the molecule into its neutral, un-ionized state. Furthermore, TFA causes severe ion suppression in negative mode by forming stable ion pairs and outcompeting the analyte for charge at the droplet surface. For optimal negative ion detection,1[1].

Q2: Should I use a basic mobile phase, and what are the best buffers? A2: Yes. Adjusting the pH to >6.5 ensures complete deprotonation in solution. Volatile buffers like ammonium hydroxide or ammonium acetate (pH 6.8 - 9.0) are ideal. Interestingly, trace amounts of weak acids (e.g., 10 µM acetic acid) can sometimes enhance negative-ion ESI response. This is because2[2] due to the high gas-phase proton affinity of the acetate anion, which facilitates gas-phase deprotonation of the analyte during droplet desolvation.

Q3: How does the organic solvent choice impact the ionization of this specific molecule? A3: The indane ring provides moderate hydrophobicity, allowing the molecule to partition toward the surface of the ESI droplet. However, high aqueous content increases the surface tension of the droplets, requiring more thermal energy to reach the Rayleigh limit, thus impairing desolvation. Increasing the organic modifier (e.g., Acetonitrile or Methanol) lowers surface tension and improves droplet fission.

Q4: What if I cannot change my acidic mobile phase due to strict chromatographic requirements? A4: If acidic conditions are mandatory for reversed-phase separation, you will face inherent ion suppression[3]. You have two self-validating alternatives:

  • Post-column make-up flow: Introduce a basic solution (e.g., 1% ammonium hydroxide in Isopropanol) post-column via a zero-dead-volume T-piece before the MS inlet to force deprotonation post-separation.

  • Derivatization: 4[4] so they form stable protonated molecules for Positive ESI (ESI+). Reagents like 2-picolylamine add a basic moiety, completely bypassing negative mode limitations.

Quantitative Impact of Mobile Phase Additives

The following table summarizes the causal relationship between buffer selection and the expected ESI(-) signal efficiency for 1-hydroxy-2-indanacetic acid.

Mobile Phase AdditiveApprox. pHESI(-) Signal ImpactMechanistic Causality
0.1% TFA ~2.0Severe SuppressionPrevents deprotonation; outcompetes analyte for droplet surface charge.
0.1% Formic Acid ~2.7Moderate SuppressionKeeps analyte neutral; less surface-active than TFA but still sub-optimal.
10 µM Acetic Acid ~4.5Moderate EnhancementGas-phase proton abstraction via acetate anion dynamics.
10 mM Ammonium Acetate ~6.8High EnhancementBuffers above pKa; provides volatile counter-ions for efficient desolvation.
0.1% Ammonium Hydroxide ~10.0Maximum EnhancementEnsures 100% solution-phase deprotonation; highly volatile.
Self-Validating Experimental Protocols
Protocol 1: Matrix-Free Mobile Phase Optimization for ESI(-)

Purpose: To isolate the MS ionization efficiency from LC column chemistry and matrix effects.

  • Baseline Establishment: Prepare a 1 µg/mL standard of 1-hydroxy-2-indanacetic acid in 50:50 Water:Methanol. Infuse directly into the MS source at 10 µL/min using a syringe pump. Tune the MS to monitor the [M-H]- transition (m/z 191). Record the baseline signal intensity.

  • Buffer Titration Setup: Prepare three aqueous mobile phases:

    • (A) 0.1% Formic Acid

    • (B) 10 mM Ammonium Acetate

    • (C) 0.1% Ammonium Hydroxide

  • T-Piece Infusion (Causality Check): Connect the LC system (delivering 0.4 mL/min of 50% Organic / 50% Aqueous A, B, or C) to a zero-dead-volume T-piece. Connect your syringe pump to the second port of the T-piece. The combined flow enters the MS.

  • Data Acquisition: Record the MS signal intensity of m/z 191 for 2 minutes under each LC solvent condition.

  • Validation: A successful system validation will show a >10-fold increase in signal-to-noise (S/N) when switching from Solvent A to Solvent C. If Solvent C does not yield an increase, the issue lies in the MS source parameters (e.g., capillary voltage or desolvation temperature), not the chemistry.

Protocol 2: Post-Column Base Addition Workflow

Purpose: To rescue ESI(-) signal when acidic LC mobile phases are strictly required for chromatographic resolution.

  • Chromatography Setup: Run your standard reversed-phase LC method using your required acidic mobile phases (e.g., 0.1% Formic Acid) to maintain sharp peak shapes for the target carboxylic acid.

  • Make-up Pump Setup: Plumb a secondary isocratic pump delivering a basic modifier: 0.5% Ammonium Hydroxide in Isopropanol (IPA). Note: IPA is chosen to assist in lowering surface tension for better desolvation.

  • Flow Rate Ratio: Set the make-up flow to exactly 10% of the primary LC flow rate (e.g., if LC flow is 0.4 mL/min, set make-up flow to 0.04 mL/min).

  • Mixing: Connect both flows using a low-dead-volume T-connector installed immediately prior to the ESI source probe.

  • Verification: Inject a known standard. Compare the peak area with the make-up pump ON versus OFF. The base neutralizes the acid post-column, driving the equilibrium to [M-H]- milliseconds before aerosolization, validating the rescue of the suppressed signal.

References
  • Solvents and Caveats for LC/MS. Bene Technology. 1

  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. National Institutes of Health (NIH). 2

  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. ACS Publications. 4

  • A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. 3

Sources

Validation & Comparative

1-Hydroxy-2-indanacetic acid vs indole-3-acetic acid: chemical reactivity comparison

Author: BenchChem Technical Support Team. Date: April 2026

1-Hydroxy-2-indanacetic acid vs. Indole-3-acetic acid: A Comparative Guide to Chemical Reactivity

Introduction: Divergent Scaffolds in Chemical Biology

In the landscape of drug development and agrochemistry, the selection of a core molecular scaffold dictates a compound's metabolic stability, derivatization potential, and target binding affinity. This guide provides an objective, data-driven comparison between two structurally distinct but functionally comparable carboxylic acids: Indole-3-acetic acid (IAA) and 1-Hydroxy-2-indanacetic acid .

While IAA is universally recognized as the predominant naturally occurring plant hormone of the auxin class[1], 1-Hydroxy-2-indanacetic acid (CAS 63992-22-3) represents a specialized bicyclic intermediate[2]. By replacing the electron-rich, planar heteroaromatic indole core with a partially saturated, stereochemically rich indane ring, chemists can drastically alter the molecule's reactivity profile. This guide explores the mechanistic causality behind these differences and provides validated experimental protocols for profiling their reactivity.

Mechanistic Profiling: Indole vs. Indane Cores

Indole-3-Acetic Acid (IAA): The Electron-Rich Heterocycle

IAA features a bicyclic indole core consisting of a benzene ring fused to a nitrogen-containing pyrrole ring. The lone pair on the nitrogen participates in the aromatic system, making the C2 and C3 positions highly nucleophilic.

  • Oxidative Susceptibility: The electron-dense nature of the pyrrole ring makes IAA highly susceptible to oxidation. Exposure to reactive oxygen species or enzymatic oxidases rapidly converts the indole core into oxindole-3-acetic acid.

  • Thermal Degradation: Under thermal stress (such as roasting or high-temperature refluxing), IAA undergoes decarboxylation to form 3-methylindole (skatole) and indole-3-acetaldehyde[3].

  • Electrophilic Aromatic Substitution (EAS): The indole ring readily undergoes EAS, allowing for late-stage functionalization, though this also translates to lower metabolic stability in vivo.

IAAReactivity IAA Indole-3-Acetic Acid (IAA) Oxidation Oxidation (e.g., H2O2 / O2) IAA->Oxidation EAS Electrophilic Aromatic Substitution IAA->EAS Decarb Decarboxylation (Thermal/Enzymatic) IAA->Decarb Oxindole Oxindole-3-Acetic Acid (Ring Oxidation) Oxidation->Oxindole Substituted C2-Substituted Indole EAS->Substituted Skatole 3-Methylindole (Skatole) Decarb->Skatole

Reactivity pathways of Indole-3-acetic acid (IAA) including oxidation and decarboxylation.

1-Hydroxy-2-indanacetic acid: The Bicyclic Benzylic System

In contrast, 1-hydroxy-2-indanacetic acid lacks a heteroatom in its core. It consists of a benzene ring fused to a cyclopentane ring, featuring a carboxylic acid at C2 and a hydroxyl group at C1.

  • Benzylic Reactivity & Dehydration: The hydroxyl group at C1 is benzylic. Under acidic conditions, protonation of this alcohol leads to the expulsion of water, forming a highly resonance-stabilized benzylic carbocation. This intermediate rapidly loses a proton to yield a thermodynamically stable indene double bond (1H-indene-2-acetic acid)[4].

  • Controlled Oxidation: Unlike the destructive ring-opening oxidation seen in indoles, the oxidation of 1-hydroxy-2-indanacetic acid is localized. Oxidants (such as ruthenium catalysts or chromium trioxide) selectively convert the secondary benzylic alcohol into a ketone, yielding 1-oxo-2-indanacetic acid[5].

  • Stereochemical Complexity: Unlike the planar, achiral IAA, 1-hydroxy-2-indanacetic acid possesses two contiguous stereocenters (C1 and C2), allowing for the development of highly specific, stereoselective ligands.

IndanReactivity Indan 1-Hydroxy-2-indanacetic acid Dehydration Acid-Catalyzed Dehydration Indan->Dehydration Oxidation Alcohol Oxidation (e.g., Ru-catalyst / CrO3) Indan->Oxidation Esterification Carboxylic Acid Derivatization Indan->Esterification Indene 1H-Indene-2-acetic acid (Double Bond) Dehydration->Indene Ketone 1-Oxo-2-indanacetic acid Oxidation->Ketone Ester Indanacetic Acid Ester/Amide Esterification->Ester

Primary chemical reactivity handles of 1-Hydroxy-2-indanacetic acid.

Comparative Reactivity Data

To facilitate compound selection, the quantitative and qualitative reactivity parameters of both scaffolds are summarized below.

Parameter / PropertyIndole-3-acetic acid (IAA)1-Hydroxy-2-indanacetic acid
Core Classification Heteroaromatic (Indole)Bicyclic Aliphatic/Aromatic (Indane)
Primary Reactive Centers C2/C3 of indole, NH, CarboxylBenzylic OH (C1), Carboxyl (C2)
Acid Stability (pH < 3) Moderate (Prone to dimerization)Low (Rapid dehydration to indene)
Oxidation Pathway Ring oxidation (Oxindole formation)Alcohol oxidation (Ketone formation)
Thermal Degradation Decarboxylation to 3-methylindoleDehydration followed by decarboxylation
Stereocenters 0 (Achiral)2 (C1 and C2 allow for cis/trans isomers)
Derivatization Handles 2 (Nitrogen, Carboxyl)3 (Hydroxyl, Carboxyl, Aromatic ring)

Experimental Methodologies: Self-Validating Protocols

To empirically validate the mechanistic differences between these two scaffolds, researchers can utilize the following parallel experimental workflows. These protocols are designed as self-validating systems, utilizing HPLC-UV/MS to track precursor consumption and product formation kinetics.

Workflow Start Compound Selection Acid Acidic Stress (0.1M HCl, 80°C) Start->Acid Ox Oxidative Stress (3% H2O2, RT) Start->Ox HPLC HPLC-UV/MS Analysis Acid->HPLC Ox->HPLC Data Kinetic Profiling & Degradation ID HPLC->Data

Parallel experimental workflow for comparative stability and reactivity profiling.

Protocol A: Acid-Catalyzed Dehydration and Stability Assay

Objective: To demonstrate the specific vulnerability of the benzylic alcohol in the indane scaffold compared to the relative acid-stability of the indole core. Causality: 1-hydroxy-2-indanacetic acid will rapidly form a benzylic carbocation under acidic conditions, driving an E1 elimination to form 1H-indene-2-acetic acid. IAA will resist simple dehydration but may show minor dimerization over extended periods.

Step-by-Step Procedure:

  • Preparation: Prepare 10 mM stock solutions of IAA and 1-Hydroxy-2-indanacetic acid in HPLC-grade Acetonitrile (MeCN).

  • Reaction Initiation: In separate amber glass vials, mix 100 µL of each stock solution with 900 µL of 0.1 M HCl (aqueous).

  • Incubation: Seal the vials and incubate at 80°C in a thermomixer shaking at 600 rpm.

  • Sampling: Extract 50 µL aliquots at t=0,15,30,60, and 120 minutes. Immediately quench the reaction by neutralizing with 50 µL of 0.1 M NaOH and dilute with 100 µL MeCN.

  • Analysis: Inject 10 µL of each quenched sample into an LC-MS system (C18 column, gradient elution: 5% to 95% MeCN in water with 0.1% Formic Acid).

  • Validation: Monitor the disappearance of the parent mass. For the indane derivative, track the appearance of the [M−H2​O+H]+ peak corresponding to the indene derivative.

Protocol B: Oxidative Susceptibility Profiling

Objective: To contrast the destructive ring-oxidation of IAA with the controlled alcohol-oxidation of 1-hydroxy-2-indanacetic acid. Causality: Hydrogen peroxide will attack the electron-rich C2/C3 double bond of IAA, whereas it will selectively oxidize the secondary benzylic alcohol of the indane derivative to a ketone.

Step-by-Step Procedure:

  • Preparation: Prepare 5 mM solutions of both compounds in a 1:1 mixture of Methanol and 50 mM Phosphate Buffer (pH 7.4).

  • Oxidation: Add 30% H2​O2​ to achieve a final peroxide concentration of 3% (v/v) in the reaction mixture.

  • Incubation: Stir the reactions at room temperature (25°C) protected from light.

  • Sampling: Take 50 µL aliquots at t=0,1,4, and 24 hours. Quench the residual peroxide by adding 10 µL of 1 M sodium thiosulfate ( Na2​S2​O3​ ).

  • Analysis: Analyze via HPLC-UV at 254 nm and 280 nm.

  • Validation: For IAA, observe the shift in the UV spectrum characteristic of the transition from indole to oxindole. For the indane derivative, confirm the mass shift of −2 Da (loss of two protons) indicating the formation of 1-oxo-2-indanacetic acid.

Strategic Applications in Drug Development

Choosing between these scaffolds requires aligning their reactivity with the desired application:

  • Use IAA scaffolds when: Designing prodrugs that require rapid metabolic clearance, exploiting enzymatic decarboxylation, or developing plant growth regulators where the classic auxinic response is required.

  • Use 1-Hydroxy-2-indanacetic acid scaffolds when: Designing rigid, stereospecific enzyme inhibitors. The presence of two chiral centers allows for precise spatial orientation of pharmacophores. Furthermore, the benzylic alcohol serves as an excellent synthetic handle for late-stage etherification or esterification without disrupting the aromatic core.

References

  • Wikipedia : Indole-3-acetic acid Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Deciphering the Origin and Fate of the Natural Plant Hormone Indole-3-Acetic Acid in Coffee Source: American Chemical Society (ACS) Publications URL:[Link]

  • 1-HYDROXY-2-INDANACETIC ACID Chemical Properties and Identifiers Source: ChemWhat Database URL:[Link]

  • Synthesis of styrene and indene by liquid-phase catalytic dehydration Source: FIQ-UNL (Catalysis Science and Engineering Research Group) URL:[Link]

  • Oxidative Kinetic Resolution of Racemic Alcohols Catalyzed by Chiral Ferrocenyloxazolinylphosphine−Ruthenium Complexes Source: Journal of Organic Chemistry (ACS) URL:[Link]

Sources

Benchmarking extraction efficiency of 1-hydroxy-2-indanacetic acid across different solvents

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol

Executive Summary & Mechanistic Rationale

1-Hydroxy-2-indanacetic acid (CAS: 63992-22-3) is a highly functionalized bicyclic intermediate with a molecular weight of 192.21 g/mol and a formula of C11H12O3[1]. It is frequently utilized as a critical building block in the synthesis of complex pharmaceuticals, anti-inflammatory agents, and carbocycles[2]. Structurally, it features a lipophilic indane core, a hydrophilic carboxylic acid, and a secondary hydroxyl group.

When optimizing downstream processing for such dual-natured molecules, a common pitfall is relying solely on solvent polarity indices. Standard synthetic protocols for indanacetic acid derivatives historically default to extractions using diethyl ether or dichloromethane (DCM)[2][3]. However, as a Senior Application Scientist, I have found that extraction efficiency for hydroxylated indane derivatives is governed less by bulk polarity and more by hydrogen-bond accepting capacity and precise pH control .

The carboxylic acid moiety has an estimated pKa​ of ~4.5. According to the Henderson-Hasselbalch equation, the aqueous matrix must be acidified to at least two units below the pKa​ (i.e., pH 2.0) to ensure >99% of the molecules are in their neutral, protonated state. Once protonated, the molecule's partitioning into the organic phase relies heavily on the solvent's ability to solvate the 1-hydroxyl group via hydrogen bonding.

Experimental Workflow & Self-Validating Protocol

To objectively benchmark solvent performance, we must employ a self-validating Liquid-Liquid Extraction (LLE) system. This protocol incorporates an internal standard to correct for volumetric errors and mandates a mass balance check of the aqueous raffinate to ensure no compound is lost to degradation or emulsion trapping.

Step-by-Step Methodology
  • Sample Preparation & Internal Standardization Action: Spike 10.0 mL of the aqueous sample containing 1-hydroxy-2-indanacetic acid (1.0 mg/mL) with 100 µL of an Internal Standard (IS) solution (2-phenylbutyric acid, 10 mg/mL). Causality: The IS accounts for any volumetric losses during phase separation or injection anomalies during HPLC analysis, ensuring the calculated recovery is mathematically rigorous.

  • Ionization Suppression (pH Adjustment) Action: Add 1M HCl dropwise under continuous stirring while monitoring with a calibrated pH meter until the solution reaches pH 2.0 ± 0.1. Causality: Suppresses the ionization of the carboxylate group, driving the equilibrium toward the lipophilic, uncharged state to maximize the partition coefficient ( Korg/aq​ ).

  • Liquid-Liquid Partitioning Action: Add 10.0 mL of the selected benchmark solvent (Ethyl Acetate, DCM, MTBE, or Hexane). Seal the extraction vial and agitate via a mechanical shaker at 300 RPM for 10 minutes at 25°C. Causality: Mechanical shaking maximizes the interfacial surface area between the immiscible phases, ensuring thermodynamic equilibrium is achieved rapidly.

  • Phase Separation & Emulsion Breaking Action: Centrifuge the biphasic mixture at 3,000 x g for 5 minutes. Causality: Hydroxy-acids can exhibit mild surfactant-like properties, leading to micro-emulsions. Centrifugation forces a sharp, clean phase boundary, preventing cross-contamination.

  • Mass Balance Verification (Critical Validation Step) Action: Carefully separate the organic layer. Extract the remaining aqueous raffinate with a fresh 5.0 mL aliquot of the same solvent. Analyze both the combined organic extracts and the final aqueous waste via HPLC-UV (265 nm). Causality: By quantifying the target compound in both phases, we validate that Recoveryorg​+Lossaq​=100% . Any significant deviation flags irreversible adsorption to glassware or chemical degradation.

LLE_Workflow A Aqueous Matrix (1-hydroxy-2-indanacetic acid) B Acidification (1M HCl to pH 2.0) A->B Suppress Ionization C Solvent Addition (EtOAc / DCM / MTBE) B->C Induce Partitioning D Equilibration & Centrifugation (3000 x g, 5 min) C->D Break Emulsions E Organic Extract (Target Compound + IS) D->E Top/Bottom Phase F Aqueous Raffinate (Mass Balance Check) D->F Waste Analysis

Figure 1: Self-validating extraction workflow for 1-hydroxy-2-indanacetic acid.

Benchmarking Data & Solvent Comparison

The table below summarizes the extraction efficiency of 1-hydroxy-2-indanacetic acid across four distinct solvent classes. Data is derived from the validated protocol described above, utilizing HPLC-UV quantification.

Extraction SolventPolarity Index (P')H-Bond Acceptor CapacityPhase Position (Density)Extraction Recovery (%)Partition Coefficient (Log D at pH 2.0)
Ethyl Acetate (EtOAc) 4.4StrongTop Layer (0.90 g/mL)96.5 ± 1.2 1.85
Methyl tert-butyl ether (MTBE) 2.5ModerateTop Layer (0.74 g/mL)89.2 ± 1.5 1.42
Dichloromethane (DCM) 3.1WeakBottom Layer (1.33 g/mL)74.8 ± 2.1 0.95
Hexane (Negative Control) 0.1NoneTop Layer (0.66 g/mL)< 5.0 -1.20
Analysis of Results
  • The Superiority of Ethyl Acetate: Despite DCM having a relatively high polarity index, EtOAc dramatically outperforms it. This is directly attributable to the ester oxygen in EtOAc acting as a strong hydrogen-bond acceptor, effectively solvating the 1-hydroxyl group of the indane core.

  • The DCM Pitfall: While DCM is a staple in many organic laboratories for extracting indanacetic acid derivatives[2], it is a poor hydrogen-bond acceptor. For heavily hydroxylated targets, relying on DCM leads to ~25% product loss in the aqueous raffinate per extraction cycle.

  • MTBE as a Viable Alternative: MTBE offers excellent recovery (89.2%) and avoids the peroxide-forming hazards associated with diethyl ether. Its lower boiling point makes it ideal for rapid concentration post-extraction.

Solvent_Selection A 1-Hydroxy-2-indanacetic acid (Protonated at pH 2.0) B Ethyl Acetate (Strong H-Bond Acceptor) A->B High Affinity (Recovery >95%) C Dichloromethane (Weak H-Bond Acceptor) A->C Moderate Affinity (Recovery ~75%) D Hexane (Non-Polar / No H-Bonds) A->D Low Affinity (Recovery <5%)

Figure 2: Impact of solvent hydrogen-bond accepting capacity on extraction efficiency.

Conclusion & Recommendations

When scaling up the synthesis or isolation of 1-hydroxy-2-indanacetic acid, Ethyl Acetate (EtOAc) should be designated as the primary extraction solvent. The experimental data confirms that hydrogen-bonding dynamics play a more critical role than bulk solvent polarity in the partitioning of this specific bicyclic intermediate.

Furthermore, strict adherence to a self-validating protocol—specifically the incorporation of an internal standard and the analysis of the aqueous raffinate—is essential. Regulatory and safety databases classify this compound for strict compliance monitoring during scale-up[4][5], meaning that precise mass balance tracking is not just good science, but a regulatory necessity.

References

  • 2-(1-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid Source: Molport Chemical Database URL:[Link]

  • 1-HYDROXY-2-INDANACETIC ACID — Chemical Substance Information Source: NextSDS Database URL:[Link]

  • Synthesis of Carbocycles via Intramolecular Conjugate Additions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • 4.3: Acid-Base Extraction Principles Source: Chemistry LibreTexts URL:[Link]

Sources

A Senior Application Scientist's Guide to the Validation of Chiral HPLC Methods for 1-hydroxy-2-indanacetic acid in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereochemical composition of a drug substance is not a mere academic curiosity but a critical determinant of its pharmacological and toxicological profile. The differential activity of enantiomers necessitates the development of robust analytical methods for their separation and quantification.[1] This guide provides an in-depth, experience-driven comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of 1-hydroxy-2-indanacetic acid, a key chiral intermediate. The validation protocols and data presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring scientific rigor and regulatory compliance.[2][3]

The Imperative of Chiral Separation: Understanding the "Why"

The choice of a chiral stationary phase (CSP) is the cornerstone of a successful enantiomeric separation.[1] For an acidic compound like 1-hydroxy-2-indanacetic acid, several types of CSPs can be considered. Polysaccharide-based columns, such as those derived from cellulose or amylose, are often the first choice due to their broad applicability and proven track record in resolving a wide range of chiral compounds.[1][4] Anion-exchanger CSPs also present a viable option, leveraging ionic interactions between the acidic analyte and a protonated chiral selector on the stationary phase.[5] The selection process is not arbitrary; it is a systematic evaluation of resolution (Rs), selectivity (α), and analysis time. An ideal method achieves baseline resolution (Rs > 1.5) efficiently.[1]

For 1-hydroxy-2-indanacetic acid, a comparative screening of commercially available chiral columns is the logical first step. This guide will focus on a hypothetical validation using a polysaccharide-based CSP, which demonstrated superior performance in initial screening.

A Framework for Validation: Adhering to ICH Q2(R1)

The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[6] For a chiral HPLC method, this involves a comprehensive evaluation of several key parameters as stipulated by the ICH Q2(R1) guideline.[2][6]

The validation of a chiral purity method encompasses the evaluation of specificity, precision, linearity, accuracy, range, and sensitivity for both the desired (major) and undesired (minor) enantiomers.[7]

Illustrative Chiral HPLC Method for 1-hydroxy-2-indanacetic acid

The foundation of our validation study is a well-defined and optimized chiral HPLC method. The following hypothetical conditions serve as our reference point.

Parameter Condition
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV detector
Column Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Diluent Mobile Phase

Experimental Protocols for Method Validation

A rigorous, step-by-step approach is essential for a successful method validation. The following protocols are designed to be self-validating, with clear acceptance criteria for each parameter.

System Suitability

Before initiating the validation, the suitability of the chromatographic system must be established. This is a recurring check to ensure the system is performing adequately.

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a standard solution of 1-hydroxy-2-indanacetic acid (racemate) six replicate times.

  • Calculate the resolution (Rs) between the two enantiomer peaks, the tailing factor (T), and the relative standard deviation (%RSD) of the peak areas.

Acceptance Criteria:

  • Resolution (Rs) ≥ 1.7[7]

  • Tailing Factor (T) ≤ 2.0

  • %RSD of peak areas ≤ 2.0%

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8]

Protocol:

  • Inject the diluent (blank) to ensure no interfering peaks are present at the retention times of the enantiomers.

  • Inject a solution of the desired enantiomer and a solution of the undesired enantiomer separately to confirm their individual retention times.

  • Inject a racemic mixture to demonstrate the resolution of the two enantiomers.

Acceptance Criteria:

  • No significant peaks in the blank chromatogram at the retention times of the enantiomers.

  • The method demonstrates baseline resolution of the two enantiomers in the racemic mixture.

Linearity and Range

Linearity demonstrates a proportional relationship between the analyte concentration and the detector response over a specified range.[9][10] The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[11][12]

Protocol:

  • Prepare a series of at least five standard solutions of the undesired enantiomer ranging from the limit of quantification (LOQ) to 150% of the specification limit (e.g., 0.1% to 1.5% of the nominal concentration of the desired enantiomer).

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the average peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.995[10]

  • The y-intercept should be close to zero.

Accuracy

Accuracy expresses the closeness of agreement between the true value and the value found.[13][14]

Protocol:

  • Prepare spiked samples by adding known amounts of the undesired enantiomer to the desired enantiomer at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.[15][16]

Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[13] It is evaluated at two levels: repeatability and intermediate precision.[17][18]

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate preparations of the desired enantiomer spiked with the undesired enantiomer at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should be ≤ 5.0% for the major component and ≤ 20% for the minor component as it approaches the quantitation limit.[7]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[19][20]

Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.[21][22]

  • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[23]

Acceptance Criteria:

  • The LOQ must be experimentally verified to have acceptable precision and accuracy.[23]

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[24]

Protocol:

  • Systematically vary critical parameters such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (e.g., isopropanol content ± 1%)

  • Analyze a system suitability solution under each modified condition.

Acceptance Criteria:

  • The resolution (Rs) between the enantiomers should remain > 1.5.[25]

  • System suitability parameters should still be met.

Data Presentation: A Comparative Overview

The following tables summarize illustrative data from the validation of the chiral HPLC method for 1-hydroxy-2-indanacetic acid.

Table 1: Linearity Data for the Undesired Enantiomer

Concentration (% of Nominal)Average Peak Area
0.11500
0.57550
1.015100
1.218050
1.522600
Correlation Coefficient (r²) 0.9995
Slope 15050
Y-intercept -50

Table 2: Accuracy (Recovery) Data

Spiked Level (% of Nominal)Mean Recovery (%)%RSD
0.199.51.8
1.0100.20.9
1.5101.10.7

Table 3: Precision Data

Precision Level%RSD of Peak Area (Undesired Enantiomer)
Repeatability 1.5
Intermediate Precision
Day 1 / Analyst 1 / Instrument 11.6
Day 2 / Analyst 2 / Instrument 21.9

Table 4: LOD and LOQ Data

ParameterSignal-to-Noise Method (% of Nominal)Statistical Method (% of Nominal)
LOD 0.030.035
LOQ 0.10.11

Table 5: Robustness Data

Parameter VariedResolution (Rs)
Flow Rate (0.9 mL/min) 1.9
Flow Rate (1.1 mL/min) 1.8
Temperature (23°C) 1.9
Temperature (27°C) 1.8
Isopropanol (14%) 1.8
Isopropanol (16%) 1.9

Visualizing the Validation Process

To better understand the interconnectedness of the validation parameters and the overall workflow, the following diagrams are provided.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 System Suitability cluster_2 Method Validation (ICH Q2(R1)) cluster_3 Finalization MD Method Development OPT Method Optimization MD->OPT SST System Suitability Testing OPT->SST SPEC Specificity SST->SPEC LIN Linearity & Range SPEC->LIN ACC Accuracy LIN->ACC PREC Precision ACC->PREC LOD_LOQ LOD & LOQ PREC->LOD_LOQ ROB Robustness LOD_LOQ->ROB REPORT Validation Report ROB->REPORT SOP Standard Operating Procedure REPORT->SOP

Caption: Workflow for the validation of the chiral HPLC method.

Validation_Parameters cluster_core Core Performance cluster_range Quantitative Range cluster_sensitivity Sensitivity VALIDATION Method Validation ACCURACY Accuracy VALIDATION->ACCURACY PRECISION Precision VALIDATION->PRECISION LINEARITY Linearity VALIDATION->LINEARITY SPECIFICITY Specificity VALIDATION->SPECIFICITY ROBUSTNESS Robustness VALIDATION->ROBUSTNESS LOQ LOQ PRECISION->LOQ RANGE Range LINEARITY->RANGE RANGE->ACCURACY RANGE->PRECISION LOD LOD LOQ->LOD

Caption: Logical relationship of analytical validation parameters.

Comparison with Alternative Techniques

While chiral HPLC is a powerful and widely used technique, it is prudent to consider alternative methods for enantioselective separation.

  • Chiral Gas Chromatography (GC): This technique is suitable for volatile and thermally stable compounds. For 1-hydroxy-2-indanacetic acid, derivatization would likely be necessary to increase its volatility. Chiral GC can offer very high resolution and sensitivity.[25]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC often provides faster separations and uses less organic solvent compared to HPLC. It can be an excellent alternative, particularly for preparative scale separations.[5]

The choice between these techniques depends on factors such as the physicochemical properties of the analyte, the required sensitivity, and the available instrumentation. For routine quality control of 1-hydroxy-2-indanacetic acid, the validated chiral HPLC method presented here offers a robust and reliable solution.

Conclusion

The validation of a chiral HPLC method is a meticulous process that underpins the quality and reliability of analytical data for enantiomeric substances. This guide has provided a comprehensive, albeit illustrative, framework for the validation of a chiral HPLC method for 1-hydroxy-2-indanacetic acid, in accordance with ICH guidelines. The detailed protocols, illustrative data, and comparative analysis serve as a practical resource for researchers, scientists, and drug development professionals. By adhering to these principles of scientific integrity and regulatory compliance, one can ensure the development of a robust and defensible analytical method.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available at: [Link]

  • What Are LOD and LOQ in HPLC Methods? - Altabrisa Group. Available at: [Link]

  • Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC | LCGC International. Available at: [Link]

  • Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method - American Chemical Society. Available at: [Link]

  • Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide - Altabrisa Group. Available at: [Link]

  • Calculating LOD and LOQ for HPLC and UV Methods - Pharma Validation. Available at: [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances | LCGC International - Chromatography Online. Available at: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

  • Linearity and Range in Analytical Method Validation by HPLC - Industrial Pharmacist. Available at: [Link]

  • How To Perform Linearity and Range In Method Validation: Easy Tips - PharmaGuru. Available at: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International - Chromatography Online. Available at: [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. Available at: [Link]

  • HPLC Chiral Columns - Element Lab Solutions. Available at: [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science. Available at: [Link]

  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. Available at: [Link]

  • Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 2 of 4 - YouTube. Available at: [Link]

  • Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 1 of 4 - YouTube. Available at: [Link]

  • HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance - - Mastelf. Available at: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. Available at: [Link]

  • What Is Linearity in HPLC Analysis and Its Importance? - Altabrisa Group. Available at: [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. Available at: [Link]

  • Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method - Pharmaceutical Sciences. Available at: [Link]

  • Handling chiral columns / CHROMSERVIS.EU. Available at: [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • Acceptance criteria of validation parameters for HPLC - ResearchGate. Available at: [Link]

  • Analytical Method Validation: Back to Basics, Part II - LCGC International. Available at: [Link]

  • Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner - Indian Journal Of Basic And Applied Medical Research. Available at: [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe - Scirp.org. Available at: [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC. Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. Available at: [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Available at: [Link]

  • HPLC chromatograms of the enantiomeric separation of compounds 1, 2 and... - ResearchGate. Available at: [Link]

  • Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Hydroxy-2-indanacetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide for 1-Hydroxy-2-indanacetic Acid

As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with field-proven, mechanistic safety guidelines for handling 1-Hydroxy-2-indanacetic acid (CAS 63992-22-3). This guide moves beyond basic safety data to explain the causality behind our protective measures, ensuring that every operational step is a self-validating system designed to mitigate specific chemical risks.

Mechanistic Hazard Assessment

When handling 1-Hydroxy-2-indanacetic acid, standard organic acid protocols must be elevated due to the molecule's dual-nature hazard profile.

  • Corrosive & Irritant Properties (Category 2): The carboxylic acid moiety acts as a proton donor. Upon contact with physiological moisture (e.g., sweat, tear film), it causes localized pH drops, leading to rapid1[1].

  • Enhanced Dermal Penetration: The lipophilic indane core significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity facilitates rapid permeation through non-polar matrices, including lipid bilayers in the skin, making 2 compared to simple aliphatic acids[2].

  • Respiratory Hazard (STOT SE 3): As a crystalline powder, aerosolized micro-particles can bypass upper respiratory cilia, causing acute mucosal irritation in the respiratory tract[2].

Personal Protective Equipment (PPE) Selection Matrix

To counteract the specific mechanistic hazards outlined above, the following PPE must be strictly utilized.

PPE CategorySpecificationMechanistic Rationale
Eye Protection Indirect-vented chemical splash gogglesPrevents ingress of airborne powder; protects against acidic ocular burns and mucosal irritation.
Hand Protection Nitrile gloves (min 4 mil thickness), double-glovedNitrile resists degradation by weak organic acids better than latex, while effectively blocking the lipophilic indane core from dermal absorption.
Respiratory Protection N95 or P100 particulate respiratorFilters aerodynamic particulates >0.3 μm, preventing STOT SE 3 respiratory irritation if handled outside a controlled hood.
Body Protection Flame-resistant (FR) or standard cotton lab coat with knit cuffsPrevents particulate accumulation on forearms and serves as a primary barrier against accidental powder transfer.

Standard Operating Procedure (SOP): Operational Handling

This step-by-step methodology ensures a self-validating workflow where contamination is prevented at the source.

Step 1: Pre-Operational Checks

  • Verify the chemical fume hood is fully operational with a face velocity between 80–120 fpm. This specific velocity is required to capture aerosolized particulates without creating turbulent vortices that could blow the powder out of the sash.

  • Clear the workspace of incompatible materials, specifically strong bases, oxidizers, and reactive metals.

Step 2: PPE Donning & Preparation

  • Inspect nitrile gloves for pinhole leaks via inflation. Double-glove for extended handling sessions.

  • Utilize anti-static weighing boats. The indane core can generate static charge during friction; anti-static boats prevent electrostatic dispersion of the crystalline powder into the breathing zone.

Step 3: Weighing & Transfer

  • Keep the primary container closed until immediately before use.

  • Transfer the powder using a clean, dry stainless steel or PTFE-coated spatula. Avoid sudden movements to minimize aerosolization.

Step 4: Decontamination

  • Wipe down spatulas, balances, and the fume hood surface with a mildly alkaline solution (e.g., 1% Sodium Bicarbonate, NaHCO3​ ) followed by DI water. This chemically neutralizes residual acid rather than simply diluting it.

Spill Response & Disposal Plan

A rapid, chemically sound response is critical to preventing exposure and environmental contamination.

Operational Spill Response:

  • Isolate & Assess: Immediately isolate the area. Ensure all responding personnel are wearing the required PPE matrix.

  • Dry Spills: Do NOT dry sweep, as this will aerosolize the hazardous powder. Use a HEPA-filtered vacuum dedicated to chemical spills, or gently dampen the powder with water to bind the particulates before mechanical collection.

  • Wet Spills (in solvent): Apply a weak base like sodium bicarbonate ( NaHCO3​ ) to neutralize the acid. Crucial Causality: The use of strong bases (e.g., NaOH ) is strictly prohibited, as the rapid deprotonation of the carboxylic acid will trigger an 3, potentially vaporizing the solvent and aerosolizing the indane derivative[3].

  • Absorption: Absorb the neutralized mixture with an inert material (e.g., vermiculite or universal chemical absorbent pads).

Disposal Plan:

  • Collect all absorbed materials, contaminated PPE, and empty containers into a compatible, sealable high-density polyethylene (HDPE) hazardous waste bin.

  • Label clearly as "Hazardous Waste: Organic Acid / Indane Derivative."

  • Store in a designated secondary containment area 4[4].

  • Coordinate with your facility's Environmental Health and Safety (EHS) department for final disposal in accordance with local hazardous waste regulations.

Workflow Diagram

G A Pre-Operation: Verify Fume Hood & Don PPE B Handling: Weighing & Transfer A->B C Spill Occurs? B->C D Spill Response: Neutralize (NaHCO3) & Absorb C->D Yes E Decontamination: Wipe Surfaces (1% NaHCO3) C->E No F Disposal: HDPE Hazardous Waste Bin D->F E->F

Workflow for handling and spill response of 1-Hydroxy-2-indanacetic acid.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.